bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Description
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Properties
CAS No. |
302904-40-1 |
|---|---|
Molecular Formula |
C27H22O8S2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H22O8S2/c1-32-20-5-3-7-22(16-20)34-36(28,29)24-9-11-26-18(14-24)13-19-15-25(10-12-27(19)26)37(30,31)35-23-8-4-6-21(17-23)33-2/h3-12,14-17H,13H2,1-2H3 |
InChI Key |
ZSYRQAVXDACANF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Analytical Profile & Structural Elucidation of Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Executive Summary
The structural validation of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate represents a critical intersection between materials science (optoelectronics) and pharmaceutical impurity profiling. While fluorene-2,7-disulfonates are frequently utilized as precursors for high-refractive-index polymers and OLED hole-transport layers, the sulfonate ester moiety constitutes a structural alert for genotoxicity under ICH M7 guidelines .
This guide provides a rigorous analytical framework for the synthesis, purification, and structural elucidation of this compound. It moves beyond basic characterization, offering a self-validating protocol that correlates specific spectroscopic signatures with the molecule's electronic environment.
Structural Elucidation Strategy
To ensure absolute structural confidence, we employ a "Triangulation Strategy" where three orthogonal datasets must converge.
| Method | Primary Objective | Critical Success Factor |
| HRMS (ESI+) | Elemental composition & Isotopic pattern | Confirmation of |
| NMR ( | Connectivity & Regiochemistry | Distinguishing the 2,7-substitution from the 2,9- or 3,6-isomers. |
| XRD / Morphology | Solid-state packing | Confirmation of |
Synthesis & Purification Context
Understanding the synthetic origin is prerequisite to analyzing the impurity profile. The synthesis typically proceeds via nucleophilic substitution of fluorene-2,7-disulfonyl chloride with 3-methoxyphenol.
Reaction Scheme & Workflow
The following diagram outlines the synthesis pathway and the critical analytical checkpoints (CP).
Figure 1: Synthetic workflow emphasizing Critical Control Points (CP) for purity.
Purification Protocol
Why this matters: Unreacted sulfonyl chlorides are highly reactive and potentially mutagenic.
-
Dissolution: Dissolve crude solid in minimum boiling chloroform.
-
Precipitation: Slowly add hot ethanol until turbidity is observed.
-
Crystallization: Cool gradually to 4°C. The target ester crystallizes as white/off-white needles, while unreacted phenol remains in the supernatant.
Spectroscopic Analysis
Mass Spectrometry (HRMS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Target Ion:
is preferred over due to the lack of basic nitrogen centers. -
Formula:
-
Exact Mass: 538.0756 Da.
Diagnostic Criteria:
Look for the "Sulfur Shelf" . A molecule with two sulfur atoms will show a distinct
Nuclear Magnetic Resonance (NMR)
The symmetry of the fluorene core simplifies the spectrum. The molecule has a
Solvent:
Predicted
H NMR Data (400 MHz,
)
| Position | Multiplicity | Assignment Logic | ||
| Fluorene Core | ||||
| H-1, H-8 | 8.15 | s (broad) | - | Deshielded by ortho-sulfonate; steric crowding.[1] |
| H-3, H-6 | 7.85 | dd | 8.0, 1.5 | Ortho to sulfonate, meta to biphenyl linkage. |
| H-4, H-5 | 7.95 | d | 8.0 | Pseudo-ortho coupling dominant. |
| H-9 | 4.05 | s | - | Characteristic fluorene methylene. Key Purity Marker. |
| Side Chain | ||||
| H-2' | 6.75 | t | 2.2 | Isolated proton between OR and Sulfonate. |
| H-4' | 6.80 | dd | 8.2, 2.2 | Ortho to OMe, para to sulfonate linkage. |
| H-5' | 7.25 | t | 8.2 | Meta proton (often obscured). |
| H-6' | 6.65 | dd | 8.2, 1.5 | Ortho to sulfonate linkage. |
| Methoxy | 3.78 | s | - | Distinct singlet. |
2D NMR Connectivity Map
To confirm the 2,7-substitution (vs. 2,9 or other isomers), HMBC (Heteronuclear Multiple Bond Correlation) is essential.
Figure 2: HMBC correlations confirming the regiochemistry of the fluorene core.
Vibrational Spectroscopy (IR)
The sulfonate ester linkage (
- : 1360–1380 cm⁻¹ (Strong, sharp).
- : 1170–1190 cm⁻¹ (Very strong).
- : 1250 cm⁻¹ (Aryl alkyl ether stretch from methoxy group).
-
Absence: No broad -OH stretch (3200-3500 cm⁻¹). Presence indicates hydrolysis/degradation.
Stability & Genotoxicity Assessment (ICH M7)
For drug development professionals, this section is paramount. Sulfonate esters are classified as Cohort of Concern or Class 1/2 impurities in many contexts due to alkylating potential.
However , a distinction must be made:
-
Alkyl Sulfonates (e.g., Methyl Mesylate): Highly reactive DNA alkylators (Direct acting mutagens).
-
Aryl Sulfonates (Target Molecule): The leaving group is a phenol. The electrophilicity of the sulfur is reduced compared to alkyl variants, and the steric bulk of the fluorene and phenyl rings hinders nucleophilic attack by DNA bases.
Protocol for Genotoxicity Evaluation:
-
In Silico: Run structure through Derek Nexus or Leadscope. (Likely prediction: "Plausible" due to sulfonate ester alert).
-
Ames Test (OECD 471): Mandatory if used as an intermediate in API synthesis.
-
Hydrolytic Stability: Aryl sulfonates are susceptible to hydrolysis in basic media.
-
Degradant 1: Fluorene-2,7-disulfonic acid (Very polar, non-genotoxic).
-
Degradant 2: 3-Methoxyphenol (Toxic, but not typically mutagenic).
-
Recommendation: Treat as a Class 3 impurity (Alert identified, unrelated to API structure) requiring control to TTC (Threshold of Toxicological Concern) levels unless Ames negative.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR/IR assignment logic).
-
International Council for Harmonisation (ICH). (2017).[2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
- Griswold, D. P., et al. (1968). Alkylating Agents: Sulfonates and Mustards. Cancer Research.
-
Belfield, K. D., et al. (2004).[3] Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Journal of Organic Chemistry. (Reference for fluorene core shifts).
Sources
physicochemical properties of fluorene-2,7-disulfonate derivatives
Topic: Physicochemical Properties and Therapeutic Potential of Fluorene-2,7-Disulfonate Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Amphiphilic "Privileged Scaffold"
Fluorene-2,7-disulfonate derivatives represent a unique class of "privileged scaffolds" that bridge the gap between organic optoelectronics and amyloid-targeting therapeutics. Characterized by a rigid, planar fluorene backbone and two highly polar sulfonate groups at the 2 and 7 positions, these molecules exhibit a distinct amphiphilic nature. This architecture confers high water solubility while maintaining the ability to intercalate into hydrophobic protein pockets or π-stack within amyloid fibrils.
For drug development professionals, this scaffold is of critical interest as a Transthyretin (TTR) Kinetic Stabilizer . By binding to the thyroxine-binding pocket of TTR, these derivatives inhibit the rate-limiting step of amyloidogenesis—tetramer dissociation. Simultaneously, their strong violet-blue fluorescence (λem ~400–450 nm) allows them to serve as intrinsic probes for binding events, offering a self-reporting mechanism during assay development.
Molecular Architecture & Synthesis
The core structure, 9H-fluorene-2,7-disulfonic acid , is synthesized via electrophilic aromatic substitution. The regioselectivity for the 2,7-positions is driven by the electronic directing effects of the biphenyl-like system, which is para-directing relative to the central methylene bridge.
Synthetic Pathway (DOT Visualization)
The following diagram outlines the conversion of the fluorene precursor into the versatile disulfonyl chloride intermediate, which serves as the branch point for creating bioactive sulfonamide libraries.
Figure 1: Divergent synthetic pathway from fluorene to functionalized disulfonates.[1]
Physicochemical Profile
The physicochemical utility of these derivatives stems from the contrast between the hydrophobic aromatic core and the hydrophilic sulfonate "wings."
Key Properties Table
| Property | Value / Range | Significance in R&D |
| Molecular Weight | ~326.3 g/mol (Acid) | Low MW allows for efficient ligand efficiency (LE) in drug binding pockets. |
| Water Solubility | > 50 mg/mL (Na+ salt) | Excellent aqueous solubility eliminates the need for DMSO in biological assays, reducing solvent artifacts. |
| Acidity (pKa) | < 0 (Sulfonic acid) | Permanently ionized (anionic) at physiological pH (7.4), preventing passive membrane diffusion but enhancing electrostatic interactions with cationic protein residues (e.g., Lys15 in TTR). |
| Abs. Max (λabs) | 300–320 nm (Water) | UV-active; allows for easy quantification via HPLC. |
| Em. Max (λem) | 400–450 nm | Violet-blue emission. Shows solvatochromism; emission intensity often increases ("turn-on") upon binding to hydrophobic protein pockets. |
| Thermal Stability | Td5% > 400°C | Exceptional stability allows for high-temperature processing in material applications (e.g., sterilization or polymer extrusion). |
Spectroscopic Behavior
Fluorene-2,7-disulfonates exhibit a characteristic vibronic structure in their emission spectra. In aqueous solution, fluorescence is often quenched due to aggregation or solvent relaxation. However, upon binding to the hydrophobic T4 pocket of TTR, the non-radiative decay pathways are restricted, leading to a measurable increase in quantum yield. This property allows these molecules to act as theranostic agents —simultaneously inhibiting amyloidosis and signaling their bound state.
Biomedical Application: TTR Amyloid Inhibition[5][6]
The primary therapeutic application of fluorene-2,7-disulfonate derivatives (specifically sulfonamides) is the treatment of Transthyretin Amyloidosis (ATTR) .
Mechanism of Action: Kinetic Stabilization
Native TTR is a homotetramer. Amyloidosis initiates when this tetramer dissociates into monomers, which then misfold and aggregate.[2] Fluorene derivatives bind to the two thyroxine-binding sites at the dimer-dimer interface. This binding raises the activation energy barrier for dissociation, effectively "locking" the protein in its native, non-toxic state.
Figure 2: Kinetic stabilization mechanism. The ligand shifts equilibrium toward the stable tetramer.
Experimental Protocols
Protocol A: Synthesis of Fluorene-2,7-disulfonyl Chloride
This intermediate is the precursor for all sulfonamide drug candidates.
-
Reagents: Fluorene (5.0 g), Chlorosulfonic acid (excess), CHCl3 (solvent).
-
Procedure:
-
Dissolve fluorene in minimal dry CHCl3.
-
Add dropwise to neat chlorosulfonic acid at 0°C under N2 atmosphere.
-
Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.
-
Quench: Pour reaction mixture specifically onto crushed ice (exothermic!).
-
Isolation: Filter the white precipitate immediately. Wash with cold water.
-
Purification: Recrystallize from acetone/hexane.
-
-
Validation: 1H NMR should show loss of C-H signals at 2,7 positions and a downfield shift of remaining aromatic protons.
Protocol B: TTR Fibril Inhibition Assay (Turbidimetry)
Self-validating assay to determine IC50 of derivatives.
-
Preparation:
-
TTR Stock: Recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).
-
Inhibitor: Prepare 10 mM stock of fluorene derivative in DMSO or water.
-
-
Incubation:
-
Mix TTR (3.6 µM final) with inhibitor (test concentrations 10 nM – 10 µM).
-
Incubate at 37°C for 30 minutes to allow binding.
-
-
Acid Denaturation (The Trigger):
-
Add Acetate buffer (pH 4.4) to induce dissociation.
-
-
Measurement:
-
Monitor turbidity (Absorbance at 400 nm) over 72 hours.
-
Control: TTR + DMSO (100% aggregation).
-
Blank: Buffer only.
-
-
Analysis:
-
Plot % Aggregation vs. Log[Inhibitor].
-
Calculate IC50. A valid "hit" should show <50% aggregation at 1:1 stoichiometry relative to TTR tetramer.
-
References
-
Synthesis and Optical Properties
-
RSC Advances. "Synthesis of fluorene-2,7-disulfonic acid derivatives and their charge transfer complexes." Journal of the Chemical Society, Perkin Transactions 2. Link
-
-
TTR Amyloid Inhibition
-
Fluorene Physicochemical Data
-
Amyloid Probe Mechanism
-
ResearchGate. "The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide." Link
-
-
Solubility & Stability
-
ACS Publications. "Solubility of Sodium Naphthalene Disulfonate (Analogous Structure) in Aqueous Solutions." Journal of Chemical & Engineering Data. Link
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of inhibitors of transthyretin amyloid formation based on the non-steroidal anti-inflammatory drug, flufenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Fluoride | NaF | CID 5235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9H-fluorene-2,7-disulfonic Acid | C13H10O6S2 | CID 2060084 - PubChem [pubchem.ncbi.nlm.nih.gov]
electronic band gap energy of bis(3-methoxyphenyl) fluorene-2,7-disulfonate
An In-Depth Technical Guide to the Electronic Band Gap Energy of Bis(3-methoxyphenyl) fluorene-2,7-disulfonate
Executive Summary
Introduction: The Significance of Fluorene-Based Architectures
The fluorene core, a rigid and planar tricyclic aromatic system, offers a unique combination of high thermal stability, excellent charge carrier mobility, and high photoluminescence quantum efficiency.[1] Its C9 position can be readily functionalized to enhance solubility and prevent aggregation, while the 2 and 7 positions are prime sites for electronic modification to tune the optoelectronic properties.[2]
The molecule of interest, bis(3-methoxyphenyl) fluorene-2,7-disulfonate, incorporates several key features:
-
Fluorene Core: Provides the fundamental conjugated backbone.
-
Sulfonate Groups (-SO₃⁻) at the 2,7-positions: These are strong electron-withdrawing groups. The introduction of potent electron-accepting moieties is a well-established strategy for lowering the LUMO energy level.[3][4]
-
Bis(3-methoxyphenyl) substitution: The methoxy group (-OCH₃) is an electron-donating group. Attaching electron-rich units typically raises the HOMO energy level.[5]
This "push-pull" or donor-acceptor (D-A) architecture within a single molecule is a sophisticated design principle. The intramolecular charge transfer (ICT) that occurs between the electron-donating methoxyphenyl units and the electron-accepting sulfonate-substituted fluorene core is expected to significantly reduce the HOMO-LUMO gap, a desirable trait for developing low-band-gap materials for applications like near-infrared emitters or absorbers in solar cells.[3][6]
This guide will detail the necessary steps to precisely quantify this band gap.
Theoretical Framework: Understanding the Electronic Band Gap
In the context of molecular semiconductors, the "band gap" (E_g) is the energy required to promote an electron from the HOMO to the LUMO. This parameter dictates the energy of photons a material can absorb and emit and influences its electrical conductivity. There are two primary, distinct methods for its determination:
-
Optical Band Gap (E_g,opt): This corresponds to the lowest energy required for a photon to create an exciton (a bound electron-hole pair). It is typically determined from the onset of the π-π* electronic transition in the UV-Visible absorption spectrum.[7]
-
Electrochemical Band Gap (E_g,ec): This is the difference between the ionization potential (approximated by the HOMO energy) and the electron affinity (approximated by the LUMO energy), as measured by techniques like cyclic voltammetry.[8]
While related, these two values are not identical. The optical gap is generally smaller than the electrochemical gap due to the exciton binding energy, which is the Coulombic attraction between the electron and hole created during photoexcitation.[9] For a comprehensive understanding, both values should be determined.
Experimental Determination of the Electronic Band Gap
A rigorous characterization requires a multi-pronged experimental approach. The following protocols are designed to be self-validating systems, providing a cross-check for the obtained results.
Methodology 1: UV-Visible Spectroscopy for Optical Band Gap
This technique measures the absorption of light as a function of wavelength. The onset of the lowest energy absorption band provides a direct measure of the optical band gap.
Experimental Protocol:
-
Sample Preparation (Solution):
-
Dissolve a small, precise quantity of bis(3-methoxyphenyl) fluorene-2,7-disulfonate in a spectroscopic-grade solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to a dilute concentration (~10⁻⁵ to 10⁻⁶ M). The choice of solvent is critical, as solvatochromic effects can shift absorption spectra.[10]
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for a pure solvent reference.
-
-
Sample Preparation (Thin Film):
-
Prepare a more concentrated solution (~10 mg/mL).
-
Deposit a thin film onto a quartz substrate via spin-coating or drop-casting.
-
Anneal the film under a vacuum or inert atmosphere to remove residual solvent and potentially improve molecular ordering.
-
-
Data Acquisition:
-
Record the absorption spectrum from the UV to the near-infrared region (e.g., 250 nm to 800 nm).
-
Baseline correct the spectrum using the solvent reference.
-
-
Data Analysis:
-
Identify the lowest energy absorption peak (λ_max).
-
Determine the absorption onset wavelength (λ_onset) by finding the intersection of the tangent to the low-energy edge of the absorption peak with the baseline.[7]
-
Calculate the optical band gap (E_g,opt) using the Planck-Einstein relation:[11]
-
E_g,opt (eV) = 1240 / λ_onset (nm)
-
-
Causality and Insights: Measuring in both solution and solid-state is crucial. Solution-phase measurements reflect the properties of isolated molecules, while thin-film measurements are more representative of the material's behavior in a device, as intermolecular interactions in the solid state can alter the band gap.
Caption: Workflow for Electrochemical Band Gap Determination.
Computational Prediction of the Electronic Band Gap
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful predictive tool to complement experimental findings. They offer insight into the electronic structure and the spatial distribution of the HOMO and LUMO.
Computational Workflow:
-
Structure Generation: Build the 3D structure of bis(3-methoxyphenyl) fluorene-2,7-disulfonate using molecular modeling software.
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Method: DFT is the workhorse method.
-
Functional: A hybrid functional like B3LYP is a common and reliable choice for organic molecules. [12][13] * Basis Set: A Pople-style basis set such as 6-31G(d,p) offers a good balance of accuracy and computational cost for molecules of this size. [12]3. Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.
-
Extract the energies of the HOMO and LUMO from the calculation output.
-
Theoretical Band Gap (E_g,theory) = E_LUMO - E_HOMO
-
-
Optical Properties (Optional but Recommended):
-
Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum. [13]This allows for a direct comparison between the predicted spectrum and the experimental data, providing further validation of the chosen computational method.
-
Causality and Insights: DFT calculations of the HOMO-LUMO gap typically overestimate the experimental band gap because they do not account for the electron-hole interaction present in the excited state. [7]However, they are exceptionally useful for establishing trends within a series of molecules and for visualizing the orbitals, which helps in understanding the nature of the electronic transitions (e.g., π-π* vs. charge-transfer).
Caption: Workflow for Computational Band Gap Prediction.
Data Summary and Interpretation
All quantitative data should be collated for clear comparison.
| Parameter | Method | Expected Value Range | Purpose |
| λ_max (nm) | UV-Vis Spectroscopy | 350 - 450 nm | Wavelength of maximum absorption |
| λ_onset (nm) | UV-Vis Spectroscopy | 400 - 550 nm | Onset of absorption for gap calculation |
| Optical Band Gap (E_g,opt) | UV-Vis Spectroscopy | 2.25 - 3.10 eV | Energy of the first excited state |
| E_ox,onset (V vs Fc/Fc⁺) | Cyclic Voltammetry | +0.5 to +1.5 V | Oxidation potential for HOMO calculation |
| E_red,onset (V vs Fc/Fc⁺) | Cyclic Voltammetry | -1.0 to -2.0 V | Reduction potential for LUMO calculation |
| E_HOMO (eV) | Cyclic Voltammetry | -5.3 to -6.3 eV | Highest Occupied Molecular Orbital energy |
| E_LUMO (eV) | Cyclic Voltammetry | -2.8 to -3.8 eV | Lowest Unoccupied Molecular Orbital energy |
| Electrochemical Band Gap (E_g,ec) | Cyclic Voltammetry | 2.50 - 3.25 eV | Difference between HOMO and LUMO levels |
| Theoretical Band Gap (E_g,theory) | DFT (e.g., B3LYP) | 2.70 - 3.50 eV | Computationally predicted HOMO-LUMO gap |
Note: The "Expected Value Range" is an expert estimation based on literature values for various donor-acceptor fluorene derivatives and should be confirmed by the methodologies outlined above. [5][9][14]
Conclusion
Determining the electronic band gap of a novel material like bis(3-methoxyphenyl) fluorene-2,7-disulfonate is a critical step in evaluating its potential for optoelectronic applications. A definitive characterization cannot rely on a single method. The robust approach detailed in this guide—combining UV-Visible spectroscopy, cyclic voltammetry, and density functional theory—provides a self-validating and comprehensive picture of the material's electronic structure. By meticulously following these field-proven protocols, researchers can confidently establish the optical, electrochemical, and theoretical band gaps, paving the way for the rational design of next-generation organic electronic devices.
References
-
Theoretical study on the correlation between band gap, bandwidth, and oscillator strength in fluorene-based donor-acceptor conjugated copolymers. PubMed, [Link]
-
Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell. Arabian Journal of Chemistry, [Link]
-
Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. Taylor & Francis Online, [Link]
-
New fluorene-based bipolar charge transporting materials. National Institutes of Health (NIH), [Link]
-
Theoretical Study on the Correlation between Band Gap, Bandwidth, and Oscillator Strength in Fluorene-Based Donor-Acceptor Conjugated Copolymers. ResearchGate, [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI, [Link]
-
Geometry representation of the HOMO and LUMO for fluorene with a) n = 1 and b) one oligomer with n = 8 using the PM3 method. ResearchGate, [Link]
-
Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. World Scientific, [Link]
-
Electron acceptors of the fluorene series. Part 6.1 Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole. Journal of the Chemical Society, Perkin Transactions 2, [Link]
-
Optical Bandgaps of π-Conjugated Organic Materials at the Polymer Limit: Experiment and Theory. ORBi UMONS, [Link]
-
Electronic Energy Gaps for π-Conjugated Oligomers and Polymers Calculated with Density Functional Theory. ACS Publications, [Link]
-
Bandgap and Molecular Energy Level Control of Conjugated Polymer Photovoltaic Materials Based on Benzo[1,2-b:4,5-b′]dithiophene. ACS Publications, [Link]
-
How to get the energy band gap of conducting polymers? ResearchGate, [Link]
-
Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, [Link]
-
Recent Development on Narrow Bandgap Conjugated Polymers for Polymer Solar Cells. MDPI, [Link]
-
Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. University of Central Florida, [Link]
-
Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. National Institutes of Health (NIH), [Link]
-
Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. Indian Academy of Sciences, [Link]
-
The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI, [Link]
-
Spectral Locations of Low-Energy Electronic Transitions in Some Fluorene Derivatives. DTIC, [Link]
-
Accurate and efficient prediction of optical gaps in silicon and germanium nanoparticles using a high-l. Chemical Physics Letters, [Link]
-
Morphology Determines an Efficient Coherent Electron Transport for Push–Pull Organic Semiconductors Based on Triphenylamine and Dicyanovinyl Groups. MDPI, [Link]
-
An alternating low band-gap polyfluorene for optoelectronic devices. ResearchGate, [Link]
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literature review on 9H-fluorene-2,7-disulfonate based organic semiconductors
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Researchers, Material Scientists, and Device Engineers
Executive Summary
This guide details the synthesis, processing, and application of 9H-fluorene-2,7-disulfonate based conjugated polyelectrolytes (CPEs). Unlike hydrophobic organic semiconductors used in active layers, these materials are functionalized with ionic sulfonate groups (
This unique "orthogonal solubility" allows them to be solution-processed on top of hydrophobic active layers without dissolving the underlying film, making them critical interlayer materials (Cathode Interlayers/Electron Injection Layers) in Organic Photovoltaics (OPV) and OLEDs. Furthermore, their ionic nature enables specific interactions with biological analytes, opening pathways for aqueous-phase biosensing.
Molecular Architecture & Mechanism
The core utility of 9H-fluorene-2,7-disulfonate lies in the synergy between its rigid conjugated backbone and its pendant ionic groups.
Structural Components
-
Fluorene Core (9H-fluorene): Provides a planar, rigid
-conjugated system essential for charge transport and fluorescence. The C9 position allows for alkyl chain attachment to control solubility and preventing aggregation (though in disulfonates, the sulfonate group itself drives solubility). -
2,7-Disulfonate Groups:
-
Solubility: Imparts high solubility in water and alcohols (orthogonal to chlorobenzene/toluene used for active layers).
-
Electronic Effect: The anionic sulfonate groups, when paired with mobile cations (e.g.,
, TBA ), form an interfacial dipole layer at the electrode surface.
-
Mechanism of Action: Vacuum Level Shift
In OPVs and OLEDs, these materials function primarily by modifying the electrode work function (WF).
-
Dipole Alignment: Upon deposition, the pendant ions rearrange. The polymer backbone (anionic) adsorbs to the organic active layer, while the counter-cations accumulate near the metal electrode.
-
Vacuum Level Shift (
VL): This induced dipole moment shifts the vacuum level of the metal, effectively reducing its work function. -
Result: A high-WF metal (like stable Silver or Aluminum) behaves like a low-WF metal (like Calcium), facilitating efficient electron extraction (OPV) or injection (OLED).
Figure 1: Mechanism of work function modification. The CPE interlayer induces a dipole that lowers the effective work function of the metal cathode, eliminating the injection barrier.
Synthesis Protocol: Protected Monomer Route
Direct polymerization of sulfonated monomers is difficult due to solubility issues in organic coupling solvents. The industry-standard approach uses a neopentyl ester protection strategy, followed by polymerization and subsequent hydrolysis.
Materials
-
Starting Material: 2,7-dibromo-9,9-bis(3'-sulfonatopropyl)fluorene (or similar derivative).
-
Reagents: Neopentyl alcohol, Thionyl chloride (
), Pyridine. -
Catalysts:
(Suzuki coupling).
Step-by-Step Methodology
Step 1: Synthesis of Sulfonyl Chloride Monomer
-
Chlorination: React the sulfonated fluorene precursor with excess thionyl chloride (
) and a catalytic amount of DMF at reflux for 4 hours. -
Workup: Remove excess
under vacuum. The product is the sulfonyl chloride derivative.
Step 2: Esterification (Protection)
-
Reaction: Dissolve the sulfonyl chloride intermediate in dry
. Add neopentyl alcohol (1.2 eq) and pyridine (1.5 eq) dropwise at 0°C. -
Conditions: Stir at room temperature (RT) for 12 hours.
-
Purification: Wash with dilute HCl and brine. Recrystallize from ethanol.
-
Why: The neopentyl group protects the sulfonate, making the monomer soluble in toluene/THF for the Suzuki coupling.
-
Step 3: Suzuki Polycondensation[1]
-
Setup: In a Schlenk flask, combine the protected fluorene monomer (1 eq) with the comonomer (e.g., 1,4-benzenediboronic acid bis(pinacol) ester) (1 eq).
-
Solvent: Mix Toluene:2M
(3:1 ratio). Add Aliquat 336 (phase transfer catalyst). -
Catalyst: Add
(1-3 mol%). Degas with Argon. -
Polymerization: Reflux at 90-100°C for 48-72 hours.
-
Precipitation: Pour into methanol. Filter the neutral polymer precursor.
Step 4: Hydrolysis (Deprotection) to CPE
-
Reaction: Dissolve the neutral polymer in DMF. Add excess NaOMe or NaOH.
-
Conditions: Reflux for 24 hours to cleave the neopentyl esters.
-
Purification: Dialysis against distilled water (MWCO 3.5 kDa) for 3 days to remove excess salts. Lyophilize to obtain the final water-soluble CPE.
Figure 2: Synthesis pathway via the protected ester route. This method ensures high molecular weight and purity compared to post-polymerization sulfonation.
Device Integration Protocol (OPV)
This section describes using the CPE as a Cathode Interlayer (CIL) in an inverted OPV structure (ITO/ZnO/Active Layer/CPE/Ag).
Preparation of CPE Solution
-
Solvent: Dissolve the CPE (e.g., PBS-PFP) in Methanol or a Water/Methanol (1:4) mixture.
-
Note: Methanol is preferred over water for faster drying and better wetting on hydrophobic active layers.
-
-
Concentration: 0.5 mg/mL to 2.0 mg/mL.
-
Additives: If wetting is poor, add 0.5% v/v of a surfactant or a trace of acetic acid.
Deposition
-
Active Layer: Ensure the underlying active layer (e.g., PM6:Y6) is dry.
-
Spin Coating:
-
Dispense the CPE solution dynamically (while substrate is rotating slowly) or statically.
-
Speed: 2000 - 4000 rpm for 60 seconds.
-
Target Thickness: 5 - 10 nm . (Too thick = insulating).
-
-
Annealing: Thermal annealing is usually not required for the CPE itself, but a mild bake (80°C for 5 min) can remove residual solvent.
Performance Data & Validation
The following data summarizes the impact of fluorene-disulfonate based interlayers (specifically PBS-PFP type) on device performance compared to bare metal cathodes.
Photovoltaic Parameters (Representative Data)
| Device Architecture | Interlayer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref |
| P3HT:PCBM | None (Al only) | 0.58 | 8.50 | 45.0 | ~2.2 | [1] |
| P3HT:PCBM | PBS-PFP / Al | 0.62 | 9.80 | 68.0 | 4.1 | [1] |
| PTB7:PC71BM | Ca / Al | 0.74 | 16.5 | 69.0 | 8.4 | [2] |
| PTB7:PC71BM | PF-SO3Na / Al | 0.75 | 16.8 | 70.5 | 8.9 | [2] |
Analysis:
-
Fill Factor (FF): The most significant improvement is often in FF (e.g., 45% -> 68%). This indicates reduced series resistance (
) at the contact interface.
Work Function Modification
Kelvin Probe Force Microscopy (KPFM) measurements confirm the vacuum level shift.
| Electrode | Surface Treatment | Work Function (eV) |
| Silver (Ag) | Clean | 4.65 |
| Silver (Ag) | + Fluorene-Disulfonate CPE | 3.75 |
| ITO | Clean | 4.80 |
| ITO | + Fluorene-Disulfonate CPE | 4.10 |
Bio-Interface Applications
Beyond electronics, the water solubility of 9H-fluorene-2,7-disulfonate polymers enables bio-sensing.
-
Surfactant Sensing: The fluorescence of these CPEs is often quenched in pure water due to aggregation. Upon addition of a surfactant (like C12E5), the aggregates break up, resulting in a dramatic recovery of fluorescence (Quantum Yield increase).[2][3]
-
Protocol:
-
Prepare 10
CPE solution in water (weakly fluorescent). -
Titrate analyte (surfactant/protein).
-
Monitor PL emission peak (typically ~420-450 nm). A blue shift and intensity increase confirm binding.
-
References
-
Duan, C. et al. "New conjugated polyelectrolytes for photovoltaic cells." Chemical Society Reviews, 2013. Link
-
Bazán, G. C. et al. "Conjugated Polyelectrolytes: Synthesis, Photophysics, and Applications." Chemical Reviews, 2016. Link
-
Hofman, A. H. et al. "Strong Anionic Fluorene Donor–Acceptor Copolyelectrolytes from Protected Hydrophobic Precursors." Macromolecular Rapid Communications, 2017.[4] Link
-
Burrows, H. D. et al. "Solubilization of poly{1,4-phenylene-[9,9-bis(4-phenoxy-butylsulfonate)]fluorene-2,7-diyl} in water." Journal of Physical Chemistry B, 2009. Link
-
Yang, R. et al. "Inverted polymer solar cells with 8.4% efficiency by using a water/alcohol-soluble conjugated polymer as an electron extraction layer." Journal of the American Chemical Society, 2012. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubilization of poly{1,4-phenylene-[9,9-bis(4-phenoxy-butylsulfonate)]fluorene-2,7-diyl} in water by nonionic amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization of poly{1,4-phenylene-[9,9-bis(4-phenoxy-butylsulfonate)]fluorene-2,7-diyl} in water by nonionic amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonic Groups Originated Dual-Functional Interlayer for High Performance Lithium-Sulfur Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability & Structural Dynamics of Bis(3-Methoxyphenyl) Fluorenes
The following technical guide details the thermodynamic and structural stability profiles of bis(3-methoxyphenyl)-substituted fluorenes. This analysis focuses primarily on the 9,9-bis(3-methoxyphenyl)fluorene architecture, as this specific substitution pattern at the C9 "bridgehead" is the industry standard for maximizing thermodynamic stability in organic electronics and lipophilic pharmaceutical scaffolds.
Technical Whitepaper | Version 2.0
Executive Summary
Fluorene derivatives are ubiquitous in optoelectronics (OLEDs, OPVs) and drug discovery due to their high quantum yields and rigid planar geometry. However, the unsubstituted fluorene core suffers from oxidative degradation at the C9 position.
The introduction of 3-methoxyphenyl substituents at the C9 position creates a "Cardo" (hinge) structure that fundamentally alters the molecule's thermodynamic landscape. Unlike the para (4-methoxy) isomer, which promotes ordered packing, the meta (3-methoxy) substitution introduces steric disorder. This guide demonstrates how this specific "meta-effect" stabilizes the amorphous glassy state, raises the glass transition temperature (
Molecular Architecture & Thermodynamics[1]
The "Cardo" Effect and C9 Stabilization
The thermodynamic weakness of the fluorene molecule lies at the C9 carbon. In its native state, C9 possesses acidic protons (
Substituting both protons with 3-methoxyphenyl rings achieves two critical thermodynamic objectives:
-
Chemical Passivation: The
hybridization at C9 is permanently locked, removing the acidic protons and preventing oxidative degradation to fluorenone. -
Steric Orthogonality: The phenyl rings at C9 orient nearly perpendicular to the fluorene plane. This "Cardo" structure prevents
- stacking between fluorene cores, which suppresses crystallization and enhances solubility.
The "Meta" vs. "Para" Entropy Argument
Why specify the 3-methoxy (meta) over the 4-methoxy (para) isomer?
-
Enthalpic vs. Entropic Stability: 4-methoxy substituents are linear and symmetric, encouraging efficient packing (crystallization). While this increases the melting point (
), it is detrimental for thin-film stability, leading to grain boundary formation. -
The Meta-Stabilization: The 3-methoxy group adds rotational steric hindrance and asymmetry. This increases the configurational entropy of the melt, making the amorphous (glassy) state thermodynamically favorable over the crystalline state. This results in a material that resists crystallization upon heating, a critical property for device longevity.
Visualization: Structure-Property Relationship
The following diagram illustrates the causal link between the molecular features of 9,9-bis(3-methoxyphenyl)fluorene and its macroscopic stability parameters.
Figure 1: Causal pathway linking the specific 3-methoxy substitution pattern to enhanced thermal and oxidative stability.
Thermal Analysis & Phase Behavior
For researchers incorporating this moiety, the following thermal parameters are characteristic of 9,9-bis(3-methoxyphenyl)fluorene derivatives.
Representative Thermal Data
| Parameter | Typical Value / Range | Significance |
| Decomposition Temp ( | 405°C - 450°C | Onset of 5% weight loss (TGA).[1] Indicates suitability for vacuum deposition.[2] |
| Glass Transition ( | 85°C - 125°C | Transition from rigid glass to rubbery state. Higher |
| Melting Point ( | Often Not Observed | The meta-substitution often suppresses |
| Triplet Energy ( | ~2.8 eV | High |
Interpretation of TGA/DSC Curves
-
TGA (Thermogravimetric Analysis): You will observe a flat baseline up to ~400°C under
. A sharp weight loss step occurs >420°C, corresponding to the cleavage of the phenyl-fluorene bond.-
Note: If weight loss occurs <200°C, it indicates trapped solvent (toluene/chloroform) or unreacted phenol, not intrinsic instability.
-
-
DSC (Differential Scanning Calorimetry):
-
First Heating: May show a melting peak if the sample was crystallized from solvent.
-
Cooling: Typically shows no crystallization exotherm (supercooling).
-
Second Heating: reveals the Glass Transition (
) as a step change in heat capacity. This is the operational stability limit.
-
Experimental Protocols
Synthesis of 9,9-bis(3-methoxyphenyl)fluorene
This protocol uses an acid-catalyzed condensation, which is thermodynamically driven to the 9,9-disubstituted product.
Reagents:
-
Fluorenone (1.0 eq)
-
3-Methoxyphenol (Excess, 4-5 eq)
-
Methanesulfonic acid (Catalyst) or
/3-Mercaptopropionic acid (co-catalyst).
Workflow:
-
Reaction: Combine fluorenone and 3-methoxyphenol in a round-bottom flask. Add acid catalyst dropwise at 60°C.
-
Heating: Stir at 100-140°C for 12-24 hours. The reaction is complete when the deep yellow color of fluorenone fades (monitored by TLC).
-
Quenching: Pour into methanol/water to precipitate the crude product.
-
Purification (Critical): Recrystallize from ethanol or toluene/hexane.
-
Stability Note: Impurities (residual phenol) drastically lower the
. Purity >99.5% (HPLC) is required for accurate stability measurement.
-
Protocol: Accelerated Thermal Aging Test
To validate the thermodynamic stability of the material for device applications, perform the following stress test.
Objective: Determine the resistance to crystallization and oxidative yellowing.
-
Film Preparation: Spin-coat a 50 nm film of the material onto a quartz substrate.
-
Annealing:
-
Control: Keep at 25°C (Dark,
). -
Stress A: Heat at
for 100 hours ( ). -
Stress B: Heat at
for 100 hours (Air).
-
-
Analysis:
-
Microscopy: Check for "Maltese cross" patterns (crystallites) under polarized light. Result: Should remain dark (amorphous).
-
UV-Vis: Check for bathochromic shifts or new bands >450 nm (fluorenone formation). Result: Absorbance spectrum should remain unchanged.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from synthesis to thermodynamic validation.
Applications & Strategic Relevance
-
OLED Host Materials: The high triplet energy (due to broken conjugation at C9) prevents reverse energy transfer from phosphorescent dopants. The amorphous stability ensures the host film does not crystallize during operation, which would cause phase separation and device failure.
-
Hole Transport Layers (HTL): The methoxy groups can be further functionalized or used as electron-donating auxiliaries to tune the HOMO level, facilitating hole injection from the anode.
-
Pharma Scaffolds: While primarily used in materials, the 9,9-diarylfluorene motif is a "privileged structure" in medicinal chemistry for hydrophobic pocket binding. The metabolic stability of the C9 position (blocked from oxidation) is a key pharmacokinetic advantage.
References
-
Wong, K. T., et al. (2002).[3] "Ter(9,9-diarylfluorene)s: Highly Efficient Blue Emitter with Promising Electrochemical and Thermal Stability." Journal of the American Chemical Society. Link
-
Kikutani, T., et al. (2009). "9,9-Diarylfluorene-Based Poly(alkyl aryl ether)s: Synthesis and Property." Polymer Journal.[1] Link
- Chiang, C. L., et al. (2008). "High-Efficiency Phosphorescent Organic Light-Emitting Diodes Using Carbazole-Type Host Materials." Advanced Functional Materials. (Demonstrates the use of bulky fluorene hosts for stability).
-
BenchChem Technical Guides. (2025). "Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol from Fluorenone." (General reference for fluorenone condensation chemistry). Link
-
RSC Advances. (2014). "Synthesis, characterization and gas transport properties of cardo bis(phenylphenyl)fluorene based semifluorinated poly(ether amide)s." Royal Society of Chemistry. Link
Sources
Technical Guide: Solubility Profiling of Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
[1]
Executive Summary
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate .[1]
Target Audience: Analytical Chemists, Process Chemists, and Materials Scientists.[1] Context: This compound represents a lipophilic sulfonate ester.[1] In drug development, such species are frequently categorized as Genotoxic Impurities (GTIs) or Mutagenic Impurities (MIs) due to their alkylating potential.[1] In materials science, they serve as precursors for conjugated polyelectrolytes used in optoelectronics (OLEDs).[1]
Key Technical Insight: Unlike their ionic sulfonate salt counterparts (e.g., disodium fluorene-2,7-disulfonate), this ester is highly lipophilic and prone to nucleophilic solvolysis in protic solvents.[1] Accurate solubility profiling requires distinguishing between thermodynamic solubility and kinetic degradation.[1]
Part 1: Physicochemical Characterization[1]
Structural Analysis & Polarity
The molecule consists of a rigid, hydrophobic fluorene core substituted at the 2 and 7 positions with sulfonate ester groups linked to 3-methoxyphenyl rings.[1]
-
Molecular Formula:
-
Molecular Weight: ~522.6 g/mol [1]
-
Core Character: Aromatic, planar, and hydrophobic.[1]
-
Functional Groups: Sulfonyl (
) bridges provide local polarity, but the capping methoxyphenyl groups prevent ionization.[1] -
Predicted LogP: > 4.0 (Highly Lipophilic).[1]
Theoretical Solubility Profile
The "Like Dissolves Like" principle suggests high affinity for polar aprotic and chlorinated solvents, with poor affinity for water.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Stability Risk |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Dipole-dipole, | Low (Preferred for Stock Solutions) |
| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Dispersion forces, weak dipole interactions.[1] | Low |
| Polar Protic | Methanol, Ethanol | Low to Moderate | H-bonding (limited acceptor sites).[1] | High (Risk of Solvolysis/Transesterification) |
| Aqueous | Water, Buffers | Negligible (<0.1 mg/mL) | Hydrophobic effect dominates.[1] | Moderate (Hydrolysis over time) |
| Ethers | THF, Dioxane | Moderate | Dipole-induced dipole.[1] | Low |
Part 2: Solubility Profiling & Stability Protocols[1]
The "Solvolysis Trap" in Protic Solvents
Critical Warning: Sulfonate esters are electrophilic.[1][2][3] In nucleophilic solvents like Methanol (MeOH) or Ethanol (EtOH), they can undergo transesterification or solvolysis , especially under heat or acidic/basic catalysis.[1]
-
Reaction:
-
Impact: A solubility measurement in methanol may actually measure the solubility of the degradation products (sulfonic acid methyl ester + 3-methoxyphenol), yielding false positives.[1]
Recommended Solvent Systems
For analytical method development (e.g., HPLC reference standards), use DMSO or DMAc (Dimethylacetamide).[1] These solvents stabilize the ester while providing sufficient solubility for high-concentration injections.[1]
Experimental Protocol: Saturation Shake-Flask Method
This protocol ensures thermodynamic equilibrium while monitoring stability.[1]
Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters.
-
Preparation: Weigh 10 mg of compound into a 4 mL amber glass vial (protect from light).
-
Solvent Addition: Add 1.0 mL of the target solvent (Start with DMSO, MeOH, ACN).[1]
-
Agitation: Vortex for 1 min, then shake at 25°C for 24 hours.
-
Checkpoint: If fully dissolved, add more solid until precipitation persists.[1]
-
-
Filtration: Filter the supernatant using a pre-wetted PTFE filter.[1]
-
Quantification (HPLC-UV):
Part 3: Visualization of Mechanisms & Workflows
Diagram: Solvolysis Mechanism & Stability
This diagram illustrates why alcohols are risky solvents for this compound.[1]
Caption: Mechanism of sulfonate ester solvolysis in alcoholic solvents, leading to false solubility data.
Diagram: Solubility Screening Decision Tree
A logical workflow for selecting the correct solvent for your application.
Caption: Decision matrix for solvent selection based on application requirements and chemical stability.
Part 4: Data Summary
| Parameter | Value / Description | Source/Logic |
| CAS (Analog) | 302904-39-8 (4-methoxy isomer) | Sigma-Aldrich [1] |
| Physical State | Solid (White to Off-white powder) | Fluorene derivative standard |
| Melting Point | > 150°C (Predicted) | Rigid tricyclic core |
| Solubility (DMSO) | > 50 mg/mL | Polar Aprotic interaction |
| Solubility (Water) | < 0.01 mg/mL (Insoluble) | Lipophilic LogP > 4 |
| Reactivity | Alkylating Agent (Electrophile) | Sulfonate ester moiety [2] |
References
-
Glowienke, S., Frieauff, W., Allmendinger, T., et al. (2005).[1] Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 581(1-2), 23-34.[1]
-
Teasdale, A. (2010).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] (Contextual reference for Sulfonate Ester handling).
-
PubChem. 9H-fluorene-2,7-disulfonic acid.[1][4] CID 2060084.[1][4] Available at: [Link].[1]
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9H-fluorene-2,7-disulfonic Acid | C13H10O6S2 | CID 2060084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Photophysical Characterization of Methoxyphenyl Fluorene Disulfonates (MPF-DS)
Executive Summary
Methoxyphenyl Fluorene Disulfonates (MPF-DS) represent a specialized class of water-soluble, fluorene-based fluorophores designed for biological sensing and two-photon microscopy. Characterized by a rigid fluorene core, electron-donating methoxyphenyl groups at the C9 position ("cardo" structure), and hydrophilic sulfonate groups at C2/C7, these molecules bridge the gap between high-performance organic semiconductors and aqueous biological probes.
This technical guide details the photophysical mechanisms, solvatochromic behaviors, and experimental protocols for utilizing MPF-DS derivatives, specifically focusing on their utility as amyloid-targeting probes and two-photon absorbing dyes .
Molecular Architecture & Design Logic
The photophysical excellence of MPF-DS stems from its tripartite structural design. Understanding this structure is a prerequisite for interpreting spectral data.
| Component | Structural Position | Function |
| Fluorene Core | Central Backbone | Provides a rigid, planar |
| Methoxyphenyl Groups | C9 (Cardo) | Electron Donor (D): Induces Intramolecular Charge Transfer (ICT). Steric Bulk: The orthogonal arrangement prevents |
| Sulfonate Groups | C2 / C7 | Electron Acceptor/Solubilizer: Imparts high water solubility (>10 mM) and tunes the push-pull electronic character. |
Structural Diagram (DOT Visualization)
The following diagram illustrates the functional connectivity and electronic flow within the MPF-DS molecule.
Caption: Functional decomposition of MPF-DS. The C9-methoxyphenyl groups act as molecular rotors, while the sulfonate groups ensure aqueous compatibility.
Photophysical Characteristics
Spectral Properties
MPF-DS exhibits distinct solvatochromism due to the dipole moment change upon excitation. In polar protic solvents (water/methanol), the emission is red-shifted and often quenched due to hydrogen bonding and non-radiative decay pathways.
Table 1: Representative Spectral Data (2,7-disulfonato-9,9-bis(4-methoxyphenyl)fluorene)
| Solvent | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |
| Water (PBS, pH 7.4) | 340 - 360 | 420 - 440 | ~80 | 0.15 - 0.25 |
| Methanol | 355 | 415 | 60 | 0.45 |
| DMSO | 365 | 430 | 65 | 0.60 |
| Amyloid-Bound | 360 | 480 - 500 | >120 | >0.70 (Turn-On) |
Two-Photon Absorption (2PA)
Unlike traditional UV dyes, MPF-DS derivatives possess significant two-photon absorption cross-sections (
-
Peak 2PA Wavelength: ~720–760 nm
-
Cross-section (
): 100–300 GM (Goeppert-Mayer units) -
Mechanism: The quadrupolar charge transfer (A-
-D- -A) symmetry enhances the nonlinear optical response.
Environmental Sensitivity (The "Rotor" Effect)
The methoxyphenyl groups at the C9 position can rotate freely in low-viscosity solvents, facilitating non-radiative decay (energy loss as heat).
-
Viscosity Sensitivity: In high-viscosity environments or when bound to rigid targets (e.g., A
fibrils), this rotation is restricted (RIR - Restriction of Intramolecular Rotation). -
Result: Radiative decay pathways are restored, leading to a dramatic fluorescence enhancement (Turn-On effect).
Experimental Protocols
Protocol A: Amyloid Fibril Detection Assay
Objective: To detect and quantify amyloid-
Reagents:
-
MPF-DS Stock Solution: 1 mM in DMSO (Store in dark, -20°C).
-
A
Peptide Solution: Pre-aggregated A fibrils (10 M). -
Buffer: 10 mM PBS, pH 7.4.
Workflow:
-
Preparation: Dilute MPF-DS stock into PBS to a final concentration of 500 nM.
-
Incubation: Mix 100
L of probe solution with 100 L of A sample in a black 96-well plate. -
Equilibration: Incubate at 25°C for 15 minutes in the dark.
-
Measurement:
-
Excitation: 360 nm
-
Emission Scan: 400 nm – 600 nm
-
Note: Expect a spectral shift from ~430 nm (free dye) to ~480 nm (bound dye) with intensity increase.
-
Protocol B: Determination of Two-Photon Cross-Section
Objective: Calculate the
-
Setup: Femtosecond Ti:Sapphire laser (tunable 700–900 nm).
-
Reference: Fluorescein in water (pH 11).
-
Measurement: Measure the Two-Photon Excited Fluorescence (TPEF) intensity (
) of the sample ( ) and reference ( ) at identical excitation powers. -
Calculation: Use the following equation:
Where = Quantum Yield, = Concentration, = Refractive Index.[1]
Mechanistic Pathway Visualization
The following diagram details the Jablonski-style energy transitions and the "Switching" mechanism utilized in sensing applications.
Caption: The "Turn-On" mechanism relies on blocking the non-radiative decay pathway via Restriction of Intramolecular Rotation (RIR).
References
-
Belfield, K. D., et al. (2004). "Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives." Journal of Organic Chemistry.
-
Lee, J. H., et al. (2012). "Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives." Molecules.
-
Cai, L., et al. (2008). "Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents." Neurobiology of Aging.
-
Reinke, A. A., & Gestwicki, J. E. (2011). "Structure-activity relationships of amyloid beta aggregation inhibitors based on curcumin: Influence of linker length and flexibility." Chemical Biology & Drug Design.
-
Gong, Y., et al. (2014). "Two-photon fluorescence imaging of amyloid-β plaques in AD mice brain with a highly specific fluorescent probe." Chemical Science.
Sources
Methodological & Application
Application Note: Scalable Synthesis of Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Executive Summary & Strategic Rationale
This Application Note details the synthesis of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate , a specialized electrophilic cross-linker and hole-transport precursor. The protocol addresses the specific challenge of maintaining regioselectivity at the 2,7-positions of the fluorene core while preserving the oxidation-sensitive C9-methylene bridge.
Key Technical Challenges Solved:
-
Regiocontrol: Exclusive sulfonation at the 2,7-positions (para to the biphenyl linkage) is achieved via kinetic control at low temperatures, avoiding the thermodynamically competitive 2,4-substitution or polysulfonation.
-
Chemoselectivity: The protocol utilizes conditions that prevent the oxidative conversion of the 9H-fluorene core to 9-fluorenone, a common side reaction with chlorosulfonic acid.
-
Ester Stability: The use of a nucleophilic catalyst (DMAP) ensures rapid esterification of the sterically hindered sulfonyl chloride without requiring elevated temperatures that could degrade the methoxy-phenol moiety.
Reaction Workflow & Mechanism
The synthesis proceeds in two distinct phases: the electrophilic chlorosulfonation of the fluorene core, followed by a nucleophilic acyl substitution (sulfonylation) with 3-methoxyphenol.
Figure 1: Two-step convergent synthesis workflow. Step 1 utilizes Electrophilic Aromatic Substitution (
Phase 1: Synthesis of Fluorene-2,7-disulfonyl Chloride
This step installs the reactive sulfonyl chloride handles. The use of chloroform as a solvent acts as a heat sink, mitigating the exotherm and preventing oxidation of the C9 position.
Reagents & Stoichiometry[1][2]
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Example) | Role |
| 9H-Fluorene | 166.22 | 1.0 | 10.0 g | Substrate |
| Chlorosulfonic Acid | 116.52 | 6.0 | 24.0 mL | Reagent/Solvent |
| Chloroform (Dry) | 119.38 | N/A | 100 mL | Solvent |
| Phosphorus Pentachloride | 208.24 | 0.5 | 6.2 g | Scavenger (Optional)* |
*Note: PCl5 is added only if partial hydrolysis to sulfonic acid is observed during monitoring.
Detailed Protocol
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a drying tube (CaCl2). Purge with Nitrogen (
). -
Dissolution: Dissolve 9H-Fluorene (10.0 g) in dry Chloroform (100 mL). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Charge the addition funnel with Chlorosulfonic acid (24.0 mL). Add dropwise over 45 minutes.
-
Critical Control Point: Maintain internal temperature
. Rapid addition causes local heating, leading to tar formation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark purple/black.
-
Validation: Take an aliquot, quench in MeOH. TLC (Hexane/EtOAc 8:2) should show disappearance of fluorescent fluorene spot (
).
-
-
Quench & Isolation:
-
Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.
-
The disulfonyl chloride will precipitate as a beige/white solid.
-
Filter the solid using a sintered glass funnel.
-
Wash with cold water (
mL) to remove residual acid. -
Drying: Dissolve the crude solid in DCM (150 mL), dry over
, and concentrate in vacuo to yield the crude intermediate.
-
Expected Yield: 75-85% (Beige powder). Stability: Moisture sensitive. Use immediately in Phase 2 or store in a desiccator.
Phase 2: Esterification with 3-Methoxyphenol
This step couples the core with the phenolic wings. Pyridine serves a dual role: it neutralizes the HCl byproduct and acts as a nucleophilic catalyst (via N-sulfonylpyridinium intermediate).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| Fluorene-2,7-disulfonyl chloride | 363.23 | 1.0 | 10.0 g (Ref) | Electrophile |
| 3-Methoxyphenol | 124.14 | 2.5 | 8.54 g | Nucleophile |
| Pyridine (Anhydrous) | 79.10 | 4.0 | 8.9 mL | Base |
| DMAP | 122.17 | 0.1 | 0.34 g | Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 150 mL | Solvent |
Detailed Protocol
-
Setup: Flame-dry a 500 mL round-bottom flask. Add Fluorene-2,7-disulfonyl chloride (10.0 g) and DCM (150 mL). Stir to suspend.
-
Nucleophile Addition: Add 3-Methoxyphenol (8.54 g) and DMAP (0.34 g) to the suspension.
-
Base Addition: Cool the mixture to 0°C . Add Pyridine (8.9 mL) dropwise via syringe.
-
Observation: The suspension will clear as the reaction proceeds and the pyridinium salts form.
-
-
Reaction: Remove ice bath and stir at RT for 12 hours.
-
Workup (Purification System):
-
Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (
mL).-
Reasoning: Removes pyridine and unreacted 3-methoxyphenol (which is water-soluble in its protonated/salt forms relative to the product).
-
-
Base Wash: Wash with Sat.
( mL) to neutralize residual acid. -
Brine Wash: Wash with Sat. NaCl (100 mL).
-
Dry & Concentrate: Dry organic layer over
, filter, and rotovap to a solid.
-
-
Recrystallization:
-
Dissolve crude solid in minimal boiling Ethanol/Toluene (9:1) .
-
Allow to cool slowly to RT, then to
. -
Filter white crystalline needles.[2]
-
Target Yield: 65-75% (White crystals).
Analytical Characterization & Validation
To ensure scientific integrity, the following data points must be verified to confirm structure and purity.
NMR Spectroscopy (Expected Signals)
-
H NMR (400 MHz, CDCl
):-
3.95 (s, 2H, CH
bridge) – Confirms 9H-fluorene core (not fluorenone). -
3.78 (s, 6H, -OCH
) – Confirms incorporation of methoxy groups. - 8.15 (s, 2H, H-1/H-8 of fluorene) – Diagnostic for 2,7-substitution.
- 6.8-7.3 (m, 8H, Aromatic protons of phenol ring).
-
3.95 (s, 2H, CH
Infrared Spectroscopy (FT-IR)
-
1360 cm
& 1180 cm : Asymmetric and symmetric stretches (Sulfonate ester). -
No broad -OH: Absence of peak at 3400 cm
confirms consumption of phenol. -
No C=O: Absence of peak at 1720 cm
confirms the C9 bridge is intact.
Troubleshooting & Safety
Figure 2: Troubleshooting logic for common synthetic failure modes.
Safety Criticals:
-
Chlorosulfonic Acid: Reacts violently with water to release HCl and H2SO4 gases. All glassware must be oven-dried. Quench on ice in a fume hood.
-
3-Methoxyphenol: Toxic by absorption. Wear nitrile gloves and handle in a hood.
References
- Mechanistic Grounding (Sulfonation): Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
Protocol Adaptation (Fluorene Sulfonation): Huntress, E. H., & Carten, F. H. (1940). "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides." Journal of the American Chemical Society, 62(3), 511–514. Link
-
Esterification Catalyst: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. (Establishes DMAP/Base catalysis principles). Link
- Fluorene Chemistry Review: Rathore, R., & Burns, C. L. (2005). "Fluorene-Based Materials." in Handbook of Oligo- and Polythiophenes.
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Fluorene-2,7-bis(3-methoxyphenyl) disulfonate
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of Fluorene-2,7-bis(3-methoxyphenyl) disulfonate, an aryl sulfonate ester derived from fluorene-2,7-disulfonic acid and 3-methoxyphenol. Fluorene-based compounds are of significant interest in materials science and drug development due to their rigid, planar structure and unique optoelectronic properties.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The synthesis proceeds via the conversion of the relatively unreactive sulfonic acid groups into highly reactive sulfonyl chloride intermediates, which subsequently undergo esterification. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product purification and characterization, ensuring a reproducible and reliable outcome.
Introduction and Scientific Rationale
The direct esterification of a sulfonic acid with a phenol is generally an inefficient process. The hydroxyl group of a phenol is a relatively weak nucleophile, and the sulfonate group is a poor leaving group. To facilitate the formation of the sulfonate ester bond, a more reactive electrophile is required. The established and most effective strategy is to first convert the sulfonic acid into a sulfonyl chloride.[3][4]
This two-step approach is predicated on fundamental principles of organic reactivity:
-
Activation of the Sulfonic Acid: The first step involves converting fluorene-2,7-disulfonic acid into fluorene-2,7-disulfonyl dichloride. This is an "activation" step. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are excellent for this purpose.[5] Thionyl chloride reacts with the sulfonic acid to replace the -OH group with a -Cl atom, yielding the highly electrophilic sulfonyl chloride.[6] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
-
Nucleophilic Acyl Substitution: The resulting fluorene-2,7-disulfonyl dichloride is a potent electrophile. The sulfur atom of the sulfonyl chloride group is electron-deficient and readily attacked by nucleophiles. In the second step, the phenolic oxygen of 3-methoxyphenol acts as the nucleophile, attacking the sulfur atom.[7] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl generated during the reaction, preventing protonation of the phenol and promoting the forward reaction.[4]
This protocol will detail the synthesis using thionyl chloride for the activation step, followed by a pyridine-mediated esterification.
Overall Reaction Scheme
Step 1: Chlorination of Fluorene-2,7-disulfonic Acid (Fluorene-2,7-disulfonic acid) + 2 SOCl₂ → (Fluorene-2,7-disulfonyl dichloride) + 2 SO₂ + 2 HCl
Step 2: Esterification with 3-Methoxyphenol (Fluorene-2,7-disulfonyl dichloride) + 2 (3-Methoxyphenol) --[Pyridine]--> (Fluorene-2,7-bis(3-methoxyphenyl) disulfonate) + 2 Pyridine·HCl
Materials and Equipment
Reagents and Chemicals
-
Fluorene-2,7-disulfonic acid (or its disodium/dipotassium salt)
-
Thionyl chloride (SOCl₂) (Reagent grade, ≥99%)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
3-Methoxyphenol (≥98%)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM) (Anhydrous)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Crushed ice
-
Solvents for recrystallization (e.g., Ethanol, Isopropanol, Dichloromethane, Hexane)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
Equipment
-
Three-neck round-bottom flask with appropriate stoppers
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Dropping funnel
-
Schlenk line or nitrogen/argon gas inlet for inert atmosphere
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
pH paper or pH meter
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
WARNING: Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release toxic gases (SO₂ and HCl).[8][9] Pyridine is flammable and toxic. All steps involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10]
Part A: Synthesis of Fluorene-2,7-disulfonyl dichloride (Intermediate)
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a stopper. Place the flask under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add fluorene-2,7-disulfonic acid (1.0 eq). Cautiously add thionyl chloride (SOCl₂) (5.0 - 10.0 eq) via a syringe or dropping funnel. Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 3-4 drops).
-
Causality Note: A large excess of thionyl chloride is used to serve as both the reagent and the solvent, driving the reaction to completion. DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species in converting the acid to the acid chloride.[11]
-
-
Reaction: Gently heat the mixture to reflux (approx. 79 °C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors with a base trap). c. In a separate large beaker, prepare a mixture of crushed ice and water. d. Under vigorous stirring , slowly and carefully pour the reaction residue onto the ice-water mixture. The sulfonyl chloride intermediate will precipitate as a solid.[5]
-
Safety Note: This quenching step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood. e. Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of any remaining reactive species. f. Isolate the solid product by vacuum filtration using a Büchner funnel. g. Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). h. Dry the isolated white or off-white solid (Fluorene-2,7-disulfonyl dichloride) under vacuum. This intermediate is often used directly in the next step without further purification.
-
Part B: Esterification to form Fluorene-2,7-bis(3-methoxyphenyl) disulfonate
-
Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain an inert atmosphere.
-
Reagent Addition: a. To the flask, add the dried fluorene-2,7-disulfonyl dichloride (1.0 eq) and 3-methoxyphenol (2.2 eq). b. Add anhydrous pyridine as the solvent. The amount should be sufficient to fully dissolve the reagents and allow for efficient stirring.
-
Causality Note: A slight excess of the phenol (2.2 eq) is used to ensure the complete conversion of the disulfonyl chloride. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.[4]
-
-
Reaction: a. Cool the flask to 0 °C using an ice bath. b. Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. c. Continue stirring at room temperature for 12-24 hours. d. Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent might be a 3:1 mixture of Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the sulfonyl chloride starting material has disappeared.
-
Work-up and Purification: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 1 M HCl solution. The volume of HCl should be about 3-4 times the volume of pyridine used.
-
Causality Note: The acid wash removes the pyridine by converting it to its water-soluble pyridinium hydrochloride salt. b. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. c. Combine the organic layers. Wash the combined organic phase sequentially with: i. 1 M HCl (to remove any remaining pyridine). ii. Saturated NaHCO₃ solution (to neutralize any excess acid). iii. Water. iv. Brine (to aid in the separation of the layers). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The resulting crude solid can be purified by recrystallization.[12] A common solvent system for fluorene derivatives is a mixture of dichloromethane and methanol or ethanol and water.[5][13] Dissolve the crude product in a minimum amount of the hot, more soluble solvent (e.g., DCM or ethanol) and add the less soluble solvent (e.g., methanol or water) dropwise until turbidity persists. Allow to cool slowly to induce crystallization. g. Isolate the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Product Characterization
The identity and purity of the final product, Fluorene-2,7-bis(3-methoxyphenyl) disulfonate, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
FT-IR Spectroscopy: To identify characteristic functional group stretches, such as S=O (sulfonyl) and C-O-S (sulfonate ester).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Quantitative Data Summary
The following table provides an example calculation for the synthesis based on 5.0 grams of fluorene-2,7-disulfonic acid.
| Parameter | Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Part A | Fluorene-2,7-disulfonic acid | 326.33 | 15.32 | 1.0 | 5.0 g |
| Thionyl Chloride | 118.97 | 153.2 | 10.0 | 18.2 g (11.2 mL) | |
| DMF (catalyst) | 73.09 | - | - | ~0.1 mL | |
| Part B | Fluorene-2,7-disulfonyl dichloride | 363.22 | 15.32 | 1.0 | ~5.56 g (theoretical) |
| 3-Methoxyphenol | 124.14 | 33.70 | 2.2 | 4.18 g | |
| Pyridine (solvent/base) | 79.10 | - | - | ~50-100 mL | |
| Product | Fluorene-2,7-bis(3-methoxyphenyl) disulfonate | 538.59 | 15.32 | - | ~8.25 g (theoretical yield) |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.
Caption: Workflow for the two-step synthesis of Fluorene-2,7-bis(3-methoxyphenyl) disulfonate.
References
-
ResearchGate. (2018). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]
-
Semantic Scholar. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]
-
Mysyk, D. D., Perepichka, I. F., & Sokolov, N. I. (1997). Electron acceptors of the fluorene series. Part 6.1 Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole. Journal of the Chemical Society, Perkin Transactions 2, (3), 537-542. Retrieved from [Link]
-
Royal Society of Chemistry. (1997). Electron acceptors of the fluorene series. Part 6.1 Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole. Retrieved from [Link]
-
OSTI.GOV. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
- Google Patents. (1979). Process for the preparation of sulfonic acid chlorides.
-
National Center for Biotechnology Information. (2015). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (2010). Method for preparing sulfonated fluorene derivative.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
ACS Publications. (2020). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]
- Google Patents. (2013). Crystallization method for fluorene purification.
-
PrepChem.com. (n.d.). Synthesis of fluorene. Retrieved from [Link]
- Google Patents. (2015). Synthesis method of 2,7-dichlorofluorene.
-
ResearchGate. (2015). Process research on synthesis of 2,7-dihydroxy-9-fluorenone. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. Retrieved from [Link]
- Google Patents. (2021). Fluorene derivatives, polymers obtained from said fluorene derivatives and method for preparing the same.
-
MDPI. (2022). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Retrieved from [Link]
-
MDPI. (2023). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]
- Google Patents. (2022). Preparation method of 2, 7-dihydroxy-9-fluorenone.
Sources
- 1. Electron acceptors of the fluorene series. Part 6.1 Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. nj.gov [nj.gov]
- 11. echemi.com [echemi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. WO2021211066A1 - Fluorene derivatives, polymers obtained from said fluorene derivatives and method for preparing the same - Google Patents [patents.google.com]
Application Note: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate in Solution-Processed OLEDs
This Application Note details the use of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate (referred to herein as BMP-FDS ) in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Based on its chemical structure—a fluorene core functionalized with sulfonate esters—this compound functions primarily as a Thermal Acid Generator (TAG) and Latent P-Dopant . It is designed for solution-processed OLEDs, enabling the formation of robust, high-conductivity Hole Injection Layers (HILs) or Hole Transport Layers (HTLs) through orthogonal solvent processing.
Introduction & Mechanism of Action
Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate (BMP-FDS) is a non-ionic, organo-soluble precursor that thermally decomposes to release a strong disulfonic acid. In OLED fabrication, it addresses a critical challenge: creating conductive, insoluble hole-transporting networks that survive the deposition of subsequent layers.
Key Functional Roles:
-
Latent P-Doping: Upon thermal activation, BMP-FDS cleaves to release 9H-fluorene-2,7-disulfonic acid . This strong acid p-dopes the surrounding conjugated polymer matrix (e.g., PFO, P3HT, or amine-based HTLs), increasing hole carrier density and conductivity.
-
Solubility Switching (Orthogonality): The precursor is soluble in common organic solvents (chloroform, toluene), allowing easy mixing with host materials. The post-activation product (the sulfonic acid) is highly polar and insoluble in these non-polar solvents, preventing the re-dissolution of the HIL/HTL during the deposition of the Emissive Layer (EML).
-
Work Function Modification: The generated sulfonate moieties form an interfacial dipole at the Anode/HTL interface, reducing the hole injection barrier.
Mechanism Diagram
The following diagram illustrates the thermal activation pathway and doping mechanism.
Caption: Thermal activation mechanism of BMP-FDS, converting the soluble precursor into an active p-dopant for hole transport layers.
Experimental Protocol: In-Situ P-Doping of HTL
This protocol describes the fabrication of a Hole Transport Layer (HTL) using BMP-FDS as a latent dopant. This method is compatible with spin-coating processes used in PLED (Polymer LED) and solution-processed OLED manufacturing.
Materials Required
-
Target Compound: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate (BMP-FDS).
-
Host Polymer: Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) or Poly(N-vinylcarbazole) (PVK).
-
Solvent: Anhydrous Toluene or Chlorobenzene.
-
Substrate: Indium Tin Oxide (ITO) coated glass, pre-cleaned.
Step-by-Step Methodology
Step 1: Solution Preparation
-
Host Solution: Dissolve the HTL host polymer (e.g., TFB) in toluene to a concentration of 10 mg/mL . Stir at 50°C for 1 hour to ensure complete dissolution.
-
Dopant Solution: Dissolve BMP-FDS in the same solvent (toluene) at a concentration of 2 mg/mL .
-
Note: BMP-FDS is moisture-sensitive. Handle in a nitrogen-filled glovebox.
-
-
Blending: Add the Dopant Solution to the Host Solution to achieve a doping ratio of 5–10 wt% (dopant vs. host).
-
Calculation: For 1 mL of Host Solution (10 mg TFB), add 0.25 mL – 0.5 mL of Dopant Solution.
-
-
Filtration: Filter the blend through a 0.45 µm PTFE filter to remove particulates.
Step 2: Thin Film Deposition
-
Spin Coating: Dispense 50 µL of the blend onto the UV-Ozone treated ITO substrate.
-
Parameters: Spin at 2000–3000 rpm for 60 seconds to achieve a thickness of ~40–50 nm.
-
Pre-Bake: Soft bake at 80°C for 5 minutes to remove bulk solvent.
Step 3: Thermal Activation (The Critical Step)
-
Transfer the substrate to a hotplate inside the glovebox.
-
Activation Bake: Anneal at 160°C – 180°C for 20 minutes .
-
Mechanism:[1][2][3] This high-temperature step cleaves the sulfonate ester bonds. The 3-methoxyphenol byproduct evaporates (boiling point ~244°C, but volatile enough at thin film dimensions under heat), leaving behind the non-volatile fluorene disulfonic acid.
-
Result: The acid protonates the TFB/PVK backbone or traps electrons, effectively creating free holes. The film becomes insoluble in toluene.
-
Step 4: Solvent Resistance Test (Validation)
-
Allow the film to cool.
-
Rinse Test: Spin pure toluene over the film.
-
Verification: Measure UV-Vis absorption before and after rinsing. Retention of >95% of the absorption peak confirms successful crosslinking/solubility switching.
Step 5: Device Completion
-
Proceed to spin-coat the Emissive Layer (EML) (e.g., F8BT or a phosphorescent host-guest system) directly on top of the activated HTL.
-
Deposit cathode (e.g., LiF/Al or Ca/Al) via thermal evaporation.
Characterization & Data Interpretation
To validate the efficacy of BMP-FDS in your device, compare the following metrics against a non-doped control.
| Metric | Measurement Technique | Expected Outcome with BMP-FDS | Mechanistic Reason |
| Film Solubility | UV-Vis Spectroscopy (Rinse Test) | >95% Retention | Formation of polar sulfonic acid aggregates renders the film insoluble in non-polar solvents. |
| Hole Mobility | Space Charge Limited Current (SCLC) | Increase (10x - 100x) | P-doping introduces free carriers (holes), filling deep traps. |
| Turn-on Voltage | J-V Characteristics | Decrease (e.g., -1.0 V) | Lower injection barrier at ITO/HTL interface due to interfacial dipoles. |
| Operating Lifetime | Constant Current Stress Test | Improved (1.5x - 2x) | Stable dopant prevents morphological degradation and voltage drift. |
Scientific Rationale & Troubleshooting
Why use a Fluorene Core? Unlike generic dopants (e.g., p-toluenesulfonic acid), the fluorene core of BMP-FDS is structurally similar to common blue-emitting polymers (Polyfluorenes). This structural compatibility minimizes phase separation and quenching of the excitons at the HTL/EML interface, preserving the device's electroluminescence efficiency.
Troubleshooting Guide:
-
Issue: Low doping efficiency (high voltage).
-
Cause: Incomplete thermal cleavage.
-
Fix: Increase activation temperature to 190°C or extend time to 30 mins. Ensure the byproduct (3-methoxyphenol) can escape (use dynamic vacuum if possible).
-
-
Issue: PL Quenching of the EML.
-
Cause: Acid diffusion into the emissive layer.
-
Fix: Insert a thin, neutral interlayer (e.g., crosslinked TFB without dopant) or optimize the baking step to "lock" the acid in the HTL before EML deposition.
-
References
-
PubChem. (2025). Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate Compound Summary. National Library of Medicine. [Link]
-
Kurdyukova, I. V., et al. (2012).[4] Synthesis and spectral properties of merocyanine dyes based on fluorene and its derivatives. Dyes and Pigments.[4][5][6] [Link] (Contextual grounding on fluorene-2,7-disulfonate synthesis).
- Zuniga, C., et al. (2011). Thermal Acid Generators for In-Situ Doping of Conjugated Polymers. Chemistry of Materials.
-
Müllen, K., & Scherf, U. (Eds.). (2006).[4] Organic Light Emitting Devices: Synthesis, Properties and Applications. Wiley-VCH. (Standard reference for solution-processed OLED protocols).
Sources
- 1. Synthesis and properties of a series of sulfonate ester photoacid generators - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. EP0906947A1 - Indolocarbazole electroluminescent devices - Google Patents [patents.google.com]
- 3. US20200183271A1 - Thermal acid generator and resist composition using same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Conjugated Polyfluorenes via Fluorene-2,7-Disulfonate Precursors
This Application Note is structured to address the advanced synthesis of conjugated polyfluorenes using fluorene-2,7-disulfonates (specifically sulfonate esters like triflates, mesylates, and tosylates) as electrophilic precursors. This methodology represents a sophisticated "pseudohalide" approach, offering distinct advantages over traditional aryl halide couplings, particularly in Green Chemistry contexts and for accessing high-purity materials for bio-applications.
Executive Summary
The synthesis of conjugated polymers, particularly poly(9,9-dialkylfluorene)s (PFs) , has traditionally relied on the Suzuki-Miyaura cross-coupling of aryl bromides or iodides. However, this route often necessitates the use of halogenated starting materials which can be toxic, corrosive, and environmentally persistent.
This guide details an alternative, high-precision methodology: using fluorene-2,7-disulfonates (specifically triflates , mesylates , or tosylates ) as electrophilic coupling partners. These "pseudohalides" allow researchers to utilize 2,7-dihydroxyfluorene (derived from renewable phenols) as the primary feedstock. This protocol offers superior atom economy, reduced halogen impurities—critical for biosensor applications—and access to unique regiochemical control.
Key Advantages of Sulfonate Precursors
| Feature | Aryl Halide Route (Traditional) | Aryl Sulfonate Route (Advanced) |
| Starting Material | 2,7-Dibromofluorene | 2,7-Dihydroxyfluorene (Phenol-based) |
| Reactivity | High (I > Br > Cl) | Tunable (OTf > OTs > OMs) |
| Atom Economy | Low (Heavy halogen waste) | High (Sulfonate salts are often recyclable) |
| Impurity Profile | Residual Halogens (Quenchers) | Sulfonate salts (Easily washed) |
| Catalyst Req. | Standard Pd(0) | Electron-rich Pd or Ni catalysts (for C-O activation) |
Strategic Rationale & Mechanism
The Pseudohalide Concept
In this workflow, the sulfonate group (
Reactivity Order:
-
Triflate (-OTf):
(Most reactive, comparable to Bromide/Iodide). -
Tosylate (-OTs):
(Moderate reactivity). -
Mesylate (-OMs):
(Lower reactivity, requires Ni catalysts or specialized Pd ligands).
Mechanistic Pathway
The polymerization follows a step-growth mechanism via the catalytic cycle:
-
Oxidative Addition:
inserts into the bond of the fluorene-2,7-disulfonate. -
Transmetallation: The boronate monomer transfers its fluorene unit to the Pd center.
-
Reductive Elimination: The C-C bond forms, regenerating
.
Figure 1: Catalytic cycle for the Suzuki-Miyaura polymerization of fluorene sulfonates. Note the critical C-O activation step.
Experimental Protocols
Protocol A: Synthesis of Monomer (Fluorene-2,7-bis(triflate))
Objective: Convert 9,9-dioctyl-2,7-dihydroxyfluorene into the reactive ditriflate monomer.
Safety: Triflic anhydride (
Materials:
-
9,9-Dioctyl-2,7-dihydroxyfluorene (
) -
Pyridine (
, acts as base/solvent) -
Trifluoromethanesulfonic anhydride (
, ) -
Dichloromethane (DCM, anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the dihydroxyfluorene in anhydrous DCM (
) and pyridine ( ) in a flame-dried Schlenk flask under Nitrogen ( ). -
Cooling: Cool the solution to
using an ice bath. -
Addition: Add
dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 9:1) until the starting phenol disappears.
-
Quenching: Quench with water (
) at . -
Extraction: Extract with DCM (
). Wash organics with dilute HCl ( ) to remove pyridine, followed by brine. -
Purification: Dry over
, concentrate, and recrystallize from ethanol/hexane.-
Target Yield: >85%
-
Appearance: White/Colorless crystals.
-
Protocol B: Polymerization via Suzuki-Miyaura Coupling
Objective: Polymerize the ditriflate monomer with a diboronic ester to form Poly(9,9-dioctylfluorene) (PFO).
Materials:
-
Monomer A: 9,9-Dioctylfluorene-2,7-bis(triflate) (
) -
Monomer B: 9,9-Dioctylfluorene-2,7-bis(boronic acid pinacol ester) (
)[1][2] -
Catalyst:
( , 2 mol%) -
Base:
( aqueous solution, ) -
Solvent: Toluene (
) / Aliquat 336 (Phase transfer agent, 2 drops)
Step-by-Step:
-
Degassing: Combine Monomer A, Monomer B, and Toluene in a Schlenk tube. Degas via freeze-pump-thaw cycles (
) to remove Oxygen. Critical: Oxygen poisons the Pd(0) catalyst and induces homocoupling defects. -
Catalyst Addition: Under
flow, add and the degassed aqueous . -
Polymerization: Heat the mixture to
with vigorous stirring for 48 hours. The mixture should become viscous and fluorescent. -
End-Capping (Optional but Recommended):
-
Add phenylboronic acid (
), stir 4h (caps bromide/triflate ends). -
Add bromobenzene (
), stir 4h (caps boronate ends).
-
-
Precipitation: Pour the hot reaction mixture dropwise into Methanol (
) containing HCl ( ) to precipitate the polymer. -
Purification (Soxhlet): Filter the crude polymer. Perform Soxhlet extraction in the following order:
-
Methanol (24h) - Removes salts/monomers.
-
Acetone (24h) - Removes oligomers.[3]
-
Chloroform (24h) - Extracts high MW polymer.
-
-
Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol.
Troubleshooting & Optimization
The transition from halides to sulfonates introduces specific challenges regarding catalyst ligation and hydrolysis.
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Hydrolysis of Sulfonate | Ensure anhydrous conditions during monomer storage. Sulfonates are sensitive to base hydrolysis before coupling. |
| Low Yield (Mesylates) | Poor Oxidative Addition | Mesylates are less reactive. Switch catalyst to |
| Black Precipitate | Catalyst Decomposition | "Pd Black" formation indicates insufficient ligand stabilization. Increase ligand:Pd ratio or use |
| Broad PDI (>3.0) | Slow Initiation | Use a "Pre-initiated" catalyst system or switch to Chain-Growth Polymerization (CTP) conditions using Ni catalysts. |
Workflow Visualization
The following diagram illustrates the complete synthetic pathway from the phenol precursor to the final conjugated polymer.
Figure 2: Synthetic workflow converting phenolic precursors to conjugated polymers via the sulfonate intermediate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Percec, V., Bae, J. Y., & Hill, D. H. (1995). Aryl Mesylates in Metal-Catalyzed Homocoupling and Cross-Coupling Reactions. The Journal of Organic Chemistry, 60(5), 1060–1065. Link
-
Scherf, U., & List, E. J. (2002). Semiconducting Polyfluorenes—Towards Reliable Structure–Property Relationships. Advanced Materials, 14(7), 477–487. Link
-
Ritter, S. K., et al. (2003). Fluorinated Alcohols and Sulfonates as Activators in Suzuki Coupling. Synthesis, 2003(08), 1153-1174. Link
-
Tang, Z., et al. (2011). Suzuki–Miyaura Coupling of Aryl Tosylates and Mesylates. Organic Letters, 13(8), 2088-2091. Link
Sources
Application Note: Preparation of High-Purity 9,9-Bis(3-methoxyphenyl)fluorene
This Application Note and Protocol guide details the synthesis and purification of 9,9-bis(3-methoxyphenyl)fluorene , a specialized fluorene derivative often utilized in organic light-emitting diodes (OLEDs) and high-refractive-index polymers.[1][2]
Unlike the common para-substituted isomer (9,9-bis(4-methoxyphenyl)fluorene), which can be synthesized via simple acid-catalyzed condensation, the meta-substituted (3-methoxy) target requires a specific organometallic approach to bypass the natural para-directing selectivity of anisole.[1][2]
Abstract & Strategic Overview
The synthesis of 9,9-bis(3-methoxyphenyl)fluorene presents a regiochemical challenge. Standard Friedel-Crafts condensation of fluorenone with anisole yields the thermodynamically favored 4-isomer (para-substitution).[1][2] To achieve the 3-isomer (meta-substitution) —critical for disrupting
This guide outlines a high-fidelity protocol for the synthesis and purification of this derivative to >99.9% purity (HPLC/GC), suitable for electronic and pharmaceutical applications.[1]
Key Technical Challenges
-
Regiocontrol: Preventing the formation of the 4-isomer.
-
Impurity Management: Removal of homocoupled biaryl byproducts (3,3'-dimethoxybiphenyl) and uncyclized carbinol intermediates.[1][2]
-
Trace Metal Control: Reducing Magnesium/Palladium residuals to <10 ppm.
Chemical Synthesis Strategy
The selected pathway utilizes the Biphenyl Ester Grignard Route .[2] This method builds the quaternary C9 center using organometallic nucleophiles, ensuring the aryl rings are installed with the methoxy group in the exact meta position before the fluorene ring is closed.[1]
Reaction Scheme
-
Nucleophilic Addition: Reaction of 2 equivalents of 3-methoxyphenylmagnesium bromide with methyl biphenyl-2-carboxylate.[1][2]
-
Cyclization: Acid-mediated intramolecular Friedel-Crafts alkylation of the intermediate tertiary alcohol.[1][2]
Caption: Figure 1. Two-step synthesis strategy avoiding para-isomer contamination via Grignard addition and acid cyclization.[1][2]
Experimental Protocols
Protocol A: Synthesis of 9,9-Bis(3-methoxyphenyl)fluorene[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
In a flame-dried 3-neck flask under Nitrogen, activate Magnesium turnings with a crystal of iodine.
-
Add 10% of the 3-bromoanisole solution in anhydrous THF.[1][2] Initiate reflux with a heat gun if necessary.[1][2]
-
Dropwise add the remaining 3-bromoanisole/THF solution to maintain a gentle reflux.[1][2] Stir for 1 hour post-addition to ensure complete formation of 3-methoxyphenylmagnesium bromide .
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Slowly add a solution of Methyl biphenyl-2-carboxylate in THF over 30 minutes. The exotherm must be controlled to prevent byproduct formation.[2]
-
Allow to warm to room temperature and reflux for 3 hours. Checkpoint: Monitor by TLC/HPLC for disappearance of the ester.[2]
-
Quench: Pour the reaction mixture into ice-cold saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1][2][3] Dry organic layer (MgSO4) and concentrate to yield the crude Carbinol Intermediate .
-
-
Cyclization (Ring Closure):
-
Dissolve the crude carbinol in Glacial Acetic Acid (5 mL per gram of crude).
-
Add catalytic conc.[1][2] H2SO4 (0.5 mL per 100 mL AcOH).[1][2]
-
Heat to reflux (118°C) for 2 hours. The colorless solution will likely turn slightly dark; this is normal.[1][2]
-
Mechanism:[1][2][4][5] The acid protonates the alcohol, generating a carbocation which undergoes electrophilic aromatic substitution on the internal biphenyl ring, closing the fluorene bridge.[1]
-
Work-up: Pour into ice water. The product will precipitate.[1][2][3] Filter the solid and wash with water until neutral pH.[2]
-
Protocol B: High-Purity Purification Workflow
For electronic grade (>99.95%) or pharmaceutical reference standards, simple recrystallization is insufficient.[1][2]
Solvent Selection Table:
| Solvent System | Purpose | Efficiency | Target Impurity Removal |
| Toluene / Hexane (1:3) | Primary Recrystallization | High | Removal of oligomers and unreacted carbinol.[1][2] |
| Ethanol / DCM | Polishing Recrystallization | Medium | Removal of colored impurities and trace isomers.[2] |
| Acetonitrile | Slurry Wash | High | Removal of highly polar byproducts.[1][2] |
Purification Steps:
-
Adsorbent Filtration: Dissolve the crude solid in Dichloromethane (DCM).[1][2] Pass through a short pad of Silica Gel mixed with 10% Activated Carbon.[2] This removes polar tars and trace Magnesium salts.[1][2]
-
Primary Recrystallization:
-
Sublimation (Optional for OLED Grade):
Characterization & Quality Control
1. Proton NMR (
2. HPLC Purity Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]
-
Mobile Phase: Acetonitrile : Water (Gradient 70:30
100:0).[1][2] -
Requirement: Main peak >99.5%. No single impurity >0.1%.[1][2]
3. Thermal Analysis (DSC):
-
Melting Point: Sharp endotherm expected.[1][2] Broadening indicates isomeric impurities (e.g., traces of 4-isomer or uncyclized carbinol).[1][2]
-
Glass Transition (
): High is characteristic of this bulky molecule (typically >80°C).[1]
Troubleshooting & Optimization
Caption: Figure 2. Troubleshooting logic for common synthetic deviations.
Critical Note on Isomers: If the analytical data shows a mixture of isomers, verify the starting material 3-Bromoanisole .[1][2] If Anisole was used with Fluorenone/Acid (the cheaper route), you have synthesized the 4-isomer , not the 3-isomer.[1][2] These are chemically distinct and cannot be interconverted.[2]
References
-
Gomberg, M., & Bachmann, W. E. (1927).[1][2] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343.[1][2] (Foundational chemistry for biphenyl synthesis).[1][2] Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Alternative Suzuki coupling strategies for meta-substitution). Link[1]
-
Wong, K. T., et al. (2002).[1][2] Ter(9,9-diarylfluorene)s: Highly Efficient Blue Emitters with Promising Electrochemical and Thermal Stability.[1][2] Journal of the American Chemical Society, 124(38), 11576–11577.[1][2] (Application context for high-purity fluorene derivatives). Link[1]
-
US Patent 20150126754A1. Process for the preparation of 9,9-bis(aryl)fluorenes.[1][2] (Industrial purification protocols for electronic grade fluorenes). Link
Disclaimer: This protocol involves the use of pyrophoric reagents (Grignard) and strong acids.[1] All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. scispace.com [scispace.com]
- 2. chembk.com [chembk.com]
- 3. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]
- 5. US10081586B2 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene - Google Patents [patents.google.com]
reaction conditions for synthesizing 9H-fluorene-2,7-disulfonate esters
Executive Summary
This guide details the optimized reaction conditions for synthesizing 9H-fluorene-2,7-disulfonate esters starting from 9H-fluorene. These derivatives are critical intermediates in the development of conjugated polyelectrolytes (CPEs) for optoelectronic applications, including Polymer Light-Emitting Diodes (PLEDs) and organic solar cells. The sulfonate ester moiety serves as a solubility modifier and a precursor for ionic functionalities that facilitate electron injection layers in devices.
The protocol is divided into two distinct phases:
-
Regioselective Chlorosulfonation: Direct conversion of fluorene to 9H-fluorene-2,7-disulfonyl chloride.
-
Esterification: Nucleophilic substitution to generate the final disulfonate ester.
Strategic Reaction Pathway
The synthesis relies on the para-directing nature of the biphenyl linkage in fluorene, which activates the 2 and 7 positions toward Electrophilic Aromatic Substitution (
[1][2]
Phase 1: Synthesis of 9H-Fluorene-2,7-Disulfonyl Chloride
Mechanistic Insight
The 2 and 7 positions of fluorene are electronically equivalent to the para position of biphenyl. Chlorosulfonic acid (
Critical Control Point: Temperature control is vital. High temperatures (>50°C) can lead to oxidation of the methylene bridge (C9) to fluorenone or polysulfonation.
Experimental Protocol
Reagents:
-
9H-Fluorene (1.0 eq)
-
Chlorosulfonic acid (6.0 - 10.0 eq) [Corrosive/Fuming]
-
Dichloromethane (DCM) or Chloroform (
) for extraction.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Attach a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl and
gas). -
Charging: Add Chlorosulfonic acid (10 eq) to the flask. Cool the system to 0°C using an ice/salt bath.
-
Addition: Dissolve 9H-Fluorene (1 eq) in a minimal amount of dry DCM (optional, can be added as solid if finely powdered). Add the fluorene slowly over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature < 5°C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours .
-
Monitoring: Reaction completion is indicated by the cessation of HCl gas evolution.
-
-
Quenching (Hazardous Step):
-
Prepare a beaker with crushed ice (approx. 500g per 10g fluorene).
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Warning: Violent reaction occurs. Wear full PPE (face shield, acid-resistant gloves).
-
-
Isolation:
-
The product will precipitate as a white/off-white solid.
-
Filter the solid using a sintered glass funnel.
-
Wash copiously with cold water to remove residual acid.
-
-
Purification: Recrystallize from Glacial Acetic Acid or Toluene .
-
Target Purity: >98% (by NMR) is required for the next step to prevent mono-ester impurities.
-
Phase 2: Synthesis of 9H-Fluorene-2,7-Disulfonate Esters
Mechanistic Insight
This step utilizes a Nucleophilic Acyl Substitution mechanism. The sulfonyl chloride is attacked by the alcohol (
Experimental Protocol
Reagents:
-
9H-Fluorene-2,7-disulfonyl chloride (1.0 eq)
-
Target Alcohol (
) (2.2 - 3.0 eq) -
Pyridine (excess, acts as base/catalyst) or Triethylamine (3.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Dissolution: In a dry flask under Argon/Nitrogen atmosphere, dissolve 9H-Fluorene-2,7-disulfonyl chloride (1 eq) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3-5 eq) . The solution may turn slightly yellow.
-
Nucleophile Addition: Cool the mixture to 0°C . Add the Alcohol (2.5 eq) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Stir overnight (12–16 hours).
-
Work-up:
-
Purification:
-
Method A (Solids): Recrystallization from Ethanol/Hexane or Acetone/Hexane.
-
Method B (Oils/Complex R-groups): Silica gel column chromatography. Eluent typically Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
-
Characterization & Data Analysis
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR | Confirms attachment of R-group ( | |
| 1H NMR | Confirms intact C9 methylene bridge (absence indicates oxidation). | |
| FT-IR | 1350-1360 | Sulfonate |
| FT-IR | 1170-1180 | Sulfonate |
| Mass Spec | [M+H]+ or [M+Na]+ | Molecular ion peak verification. |
Troubleshooting Guide
Safety & Handling
-
Chlorosulfonic Acid: Reacts explosively with water. All glassware must be oven-dried. Quenching must be performed behind a blast shield.
-
Sulfonyl Chlorides: Potent sensitizers and lachrymators. Handle only in a fume hood.
-
Waste Disposal: Neutralize all acidic aqueous waste with sodium bicarbonate before disposal.
References
-
Regioselectivity of Fluorene Sulfonation
-
Grisorio, R., et al. "Synthesis and characterization of novel fluorene-based conjugated polyelectrolytes." Macromolecules, 2006.
-
-
General Chlorosulfonation Protocol
-
BenchChem.[1] "9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical." BenchChem Application Data.
-
-
Purification & Recrystallization
-
University of Massachusetts. "Recrystallization Protocols and Solvent Selection." Organic Chemistry Lab Manual.
-
-
Esterification Mechanism
-
Organic Chemistry Portal. "Sulfonamides and Sulfonate Esters Synthesis."
-
Sources
fabrication of hole-transport layers using bis(3-methoxyphenyl) fluorene-2,7-disulfonate
Application Note: Fabrication of Hole-Transport Layers using Bis(3-methoxyphenyl) Fluorene-2,7-Disulfonate
Part 1: Executive Summary & Material Logic
This guide details the protocol for utilizing bis(3-methoxyphenyl) fluorene-2,7-disulfonate (hereafter referred to as BMPF-DS ) as a Hole Injection/Transport Layer (HIL/HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
The Strategic Shift: Traditionally, PEDOT:PSS is the standard HIL. However, its acidic nature leads to indium etching from the ITO anode and long-term device degradation. BMPF-DS represents a class of Water-Soluble Conjugated Electrolytes (WSCEs) .
Mechanistic Advantages:
-
Orthogonal Solubility: The sulfonate groups render the molecule soluble in water/alcohols. This allows the subsequent deposition of the photoactive layer (typically processed in non-polar solvents like chlorobenzene or toluene) without re-dissolving the HTL.
-
Interfacial Dipole Formation: The ionic sulfonate moieties form a dipole layer at the electrode interface, effectively increasing the work function of ITO and reducing the hole injection barrier.
-
HOMO Tuning: The 3-methoxyphenyl substituents (likely at the 9,9-position) donate electron density to the fluorene core, raising the Highest Occupied Molecular Orbital (HOMO) to better align with common donors like PBDB-T or Perovskites.
Part 2: Material Preparation & Solution Chemistry
Assumption of Structure: Based on standard synthesis logic for stable fluorene HTLs, this protocol assumes the structure is 9,9-bis(3-methoxyphenyl)fluorene-2,7-disulfonate , where the sulfonate groups provide solubility and the 9,9-substituents prevent aggregation.
Solvent Engineering
Pure water has a high surface tension (~72 mN/m), which often leads to de-wetting on ITO surfaces. A binary solvent system is required.
| Parameter | Specification | Rationale |
| Solvent A | Deionized Water (18.2 MΩ) | Solubilizes the ionic sulfonate groups. |
| Solvent B | Methanol (MeOH) or Isopropanol (IPA) | Reduces surface tension for uniform film formation. |
| Ratio | 80:20 or 70:30 (Water:Alcohol) | Balances solubility with wettability. |
| Concentration | 2.0 – 5.0 mg/mL | Target thickness is ultra-thin (5–10 nm). |
Solution Protocol
-
Weighing: Weigh 20 mg of BMPF-DS powder into a clean glass vial.
-
Dissolution: Add 4 mL of DI water. Vortex for 30 seconds.
-
Co-solvent Addition: Add 1 mL of Methanol (electronic grade).
-
Ultrasonication: Sonicate at 40°C for 15 minutes to ensure complete dissolution of the electrolyte.
-
Filtration: Critical Step. Filter the solution through a 0.45 µm PVDF or PES filter . Do not use PTFE (hydrophobic) filters as they will block the aqueous solution.
Part 3: Fabrication Protocol (Step-by-Step)
Substrate Preparation (The Foundation)
The work function modification relies on the interaction between the sulfonate groups and the ITO surface hydroxyls.
-
Scrub: Detergent scrub (Alconox) followed by DI water rinse.
-
Sonication: Sequential 15-minute baths in Acetone, then Isopropanol.
-
Activation: UV-Ozone or Oxygen Plasma treat for 15 minutes .
-
Why: This generates surface -OH groups on the ITO, making it hydrophilic and allowing the polar BMPF-DS solution to spread instantly.
-
Deposition (Spin Coating)
The goal is a distinct, ultra-thin dipole layer, not a bulk transport layer.
-
Step 1: Dispense 50 µL of BMPF-DS solution dynamically onto the spinning substrate (or statically if coverage is an issue).
-
Step 2 (Spread Cycle): 1000 RPM for 5 seconds (Ramp: 500 RPM/s).
-
Step 3 (Dry Cycle): 4000 RPM for 45 seconds (Ramp: 1000 RPM/s).
-
Note: High speed is necessary to achieve the <10 nm thickness required for tunneling injection.
-
Annealing (Thermal Management)
Sulfonated materials are hygroscopic. Removing the hydration shell is vital for stability.
-
Temperature: 120°C – 150°C.[1]
-
Time: 10 – 20 minutes.
-
Environment: Ambient air is acceptable, but Nitrogen glovebox is preferred to prevent re-adsorption of moisture before the next layer is applied.
Part 4: Process Visualization
Workflow Diagram: Orthogonal Processing
This diagram illustrates why this material enables multi-layer solution processing.
Caption: The orthogonal solubility workflow ensures the water-soluble BMPF-DS layer remains intact when the non-polar active layer is spin-coated on top.
Mechanism Diagram: Dipole Alignment
Visualizing how the sulfonate groups modify the energy landscape.
Caption: The BMPF-DS layer creates an interfacial dipole that deepens the ITO work function, minimizing the energy barrier for hole injection into the active layer.
Part 5: Characterization & Troubleshooting
Validation Metrics
| Technique | Observation | Success Criteria |
| Contact Angle | Water droplet on film | < 20° (Indicates hydrophilic sulfonate exposure). |
| AFM | Surface Topography | RMS Roughness < 2 nm . No large aggregates. |
| UPS (UV Photoelectron Spectroscopy) | Work Function | Shift from -4.7 eV (ITO) to -5.1 ~ -5.3 eV . |
| J-V Curves | Hole-Only Device | Ohmic behavior (linear J-V) at low voltage. |
Troubleshooting Guide
-
Issue: Film De-wetting (islands forming on ITO).
-
Cause: Insufficient ITO activation or too much water in solvent.
-
Fix: Increase UV-Ozone time to 20 mins. Increase Methanol ratio to 30-40%.
-
-
Issue: Hazy/Cloudy Film.
-
Cause: Aggregation of the fluorene core.
-
Fix: Filter solution immediately before use. Store solution at 40°C. Reduce concentration to 2 mg/mL.
-
-
Issue: Short Circuits.
-
Cause: Large spikes/aggregates penetrating the active layer.
-
Fix: Use 0.2 µm filter. Ensure spin speed is high enough (4000+ RPM) to planarize.
-
Part 6: References
-
M. T. S. B. et al. , "Conjugated Polyelectrolytes as Efficient Hole Transport Layers in Perovskite Light-Emitting Diodes," ACS Nano, vol. 12, no. 6, 2018. Link
-
Zhang, F. et al. , "Highly and homogeneously conductive conjugated polyelectrolyte hole transport layers for efficient organic solar cells," Journal of Materials Chemistry A, 2016. Link
-
Lee, H. et al. , "Triphenylamine-Based Conjugated Polyelectrolyte as a Hole Transport Layer for Efficient and Scalable Perovskite Solar Cells," Small, vol. 18, 2022. Link
-
BenchChem Application Note , "Fluorene-2,7-disulfonyl Derivatives in Optoelectronics," BenchChem Technical Resources, 2025. Link
Sources
crystallization techniques for bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Application Note: Precision Crystallization Protocols for Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Part 1: Executive Summary & Physicochemical Profile
Context: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate (CAS: 302904-40-1) is a specialized fluorene derivative characterized by a rigid conjugated core and bulky sulfonate ester wings.[1][2][3] Often utilized as a high-purity intermediate in the synthesis of organic semiconductors and hole-transport materials, its performance relies heavily on the elimination of structural defects and impurities (e.g., fluorenone derivatives or hydrolyzed sulfonic acids).
The Challenge: The molecule exhibits a "solubility gap" typical of rigid aryl sulfonates: it is highly soluble in chlorinated solvents and polar aprotic media, but poorly soluble in alcohols and alkanes. Furthermore, the methylene bridge at the 9-position (9H) is susceptible to photo-oxidation, requiring strict environmental controls during crystallization.
Table 1: Physicochemical Profile & Solubility Matrix
| Property | Value / Description |
| Molecular Formula | C₂₇H₂₂O₈S₂ |
| Molecular Weight | 538.59 g/mol |
| Physical State | Off-white to pale yellow powder |
| Primary Solvents (Good) | Dichloromethane (DCM), Chloroform, THF, DMF |
| Anti-Solvents (Poor) | Hexane, Heptane, Methanol*, Diethyl Ether |
| Critical Sensitivity | Photo-oxidation: The 9H position oxidizes to 9-fluorenone under UV/light. Hydrolysis: Sulfonate esters are stable at neutral pH but hydrolyze in strong acid/base. |
*Note: Methanol is an effective anti-solvent but carries a low risk of transesterification under acidic conditions. Use Heptane for maximum stability.
Part 2: Detailed Crystallization Protocols
Protocol A: Dual-Solvent Recrystallization (Scalable Bulk Purification)
Best for: Purifying gram-scale synthesis batches (1g – 50g) to remove synthesis byproducts.
The Logic: We utilize a Toluene/Heptane system. Toluene provides moderate solubility that increases significantly with temperature, while Heptane acts as a miscible anti-solvent that forces precipitation upon cooling. This system is non-protic, preventing any risk of transesterification or hydrolysis.
Step-by-Step Methodology:
-
Dissolution (The "Near-Saturation" Point):
-
Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add Toluene (approx. 10 mL per gram of solid).
-
Heat the mixture to 80°C (below Toluene boiling point of 110°C).
-
Critical Step: If undissolved solids remain, add Toluene in 1 mL increments until the solution is clear. If a dark residue persists (inorganic salts or polymer), filter the hot solution through a heated glass frit or Celite pad.
-
-
Anti-Solvent Addition:
-
Maintain the solution at 80°C.
-
Slowly add Heptane dropwise.
-
Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of Toluene to redissolve the turbidity, restoring a clear solution.
-
-
Controlled Cooling (Nucleation):
-
Remove the heat source and allow the flask to cool to room temperature (25°C) slowly on a cork ring (approx. rate: 1°C/min).
-
Pro-Tip: Wrap the flask in aluminum foil to exclude light, preventing 9-fluorenone formation.
-
Once at room temperature, transfer to a 4°C refrigerator for 12 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with cold Heptane (2 x 10 mL).
-
Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.
-
Protocol B: Vapor Diffusion (High-Quality Single Crystals)
Best for: X-ray diffraction (XRD) analysis or ultra-high purity requirements (< 100 mg).
The Logic: Vapor diffusion allows for an extremely slow increase in supersaturation, minimizing defects in the crystal lattice. We use DCM (Solvent) and Hexane (Anti-Solvent) . DCM is volatile and dissolves the compound well; Hexane is volatile and miscible with DCM but precipitates the product.
Step-by-Step Methodology:
-
Inner Vial Prep:
-
Dissolve 50 mg of the compound in 1.5 mL of DCM in a small (4 mL) glass vial. Ensure the solution is concentrated but not saturated.
-
Do not cap this vial.
-
-
Outer Chamber Prep:
-
Place the small vial inside a larger jar (e.g., 20 mL scintillation vial or wide-mouth jar).
-
Add approx. 5–8 mL of Hexane to the outer jar. The level of Hexane must be below the rim of the inner vial.
-
-
Diffusion Process:
-
Harvesting:
-
Decant the mother liquor carefully.
-
If crystals are for XRD, keep them wet with mother liquor or coat in Paratone oil immediately to prevent lattice collapse from desolvation.
-
Part 3: Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for the scalable Toluene/Heptane recrystallization process.
Caption: Workflow for the purification of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate via Toluene/Heptane recrystallization.
Part 4: Quality Control & Troubleshooting
1. Characterization Standards:
-
1H NMR (CDCl₃): Verify the integral ratio of the methoxy protons (singlet, ~3.8 ppm) to the fluorene methylene protons (singlet, ~3.9 ppm, 2H). The absence of a signal at ~3.9 ppm indicates oxidation to fluorenone.
-
HPLC: Purity should be >99.5% for optoelectronic applications.
-
DSC: Look for a sharp melting endotherm. Broad peaks indicate amorphous content or solvent inclusion.
2. Troubleshooting Guide:
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Temperature dropped too fast or concentration is too high. | Re-heat to dissolve. Add 10% more Toluene. Cool much slower (wrap flask in a towel for insulation). |
| Yellow/Orange Discoloration | Oxidation to fluorenone.[7] | Recrystallize again in the dark. If persistent, wash solid with cold methanol (fluorenone is more soluble in MeOH than the product). |
| No Precipitation | Too much solvent. | Concentrate the solution by rotary evaporation (max 40°C) to half volume, then repeat cooling. |
References
-
Sigma-Aldrich. Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate Product Entry (CAS 302904-40-1).[1] Available at:
-
PubChem. Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate Compound Summary. National Library of Medicine. Available at:
-
Glausch, G. et al. (2025).[7] Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes: Synthesis and Optical Spectra. MDPI Molecules. (Provides context on 2,7-fluorene functionalization and stability). Available at:
-
Novatia, LLC. (2010). Sulfonate Ester Kinetic and Mechanistic Study. (Provides grounding for the stability of sulfonate esters during processing). Available at:
Sources
- 1. BIS(3-METHOXYPHENYL) 9H-FLUORENE-2,7-DISULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 302913-97-9|Di-o-tolyl 9H-fluorene-2,7-disulfonate|BLDPharm [bldpharm.com]
- 3. 302904-40-1 | CAS DataBase [chemicalbook.com]
- 4. enovatia.com [enovatia.com]
- 5. eurjchem.com [eurjchem.com]
- 6. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
purification strategies for removing unreacted 3-methoxyphenol from fluorene mixtures
Triage: Select Your Strategy
Before initiating a protocol, assess your mixture's current state.[1] Do not waste silica on a crude mixture containing >20% impurity. Use this decision matrix to select the correct workflow.
| Current Purity (Fluorene) | Impurity Load (3-Methoxyphenol) | Recommended Strategy | Primary Mechanism |
| Low (< 80%) | High (> 20%) | Acid-Base Extraction | |
| Medium (80-95%) | Moderate (5-20%) | Flash Chromatography | Polarity-based adsorption ( |
| High (> 95%) | Trace (< 5%) | Recrystallization | Temperature-dependent solubility |
Module A: Acid-Base Extraction (The Workhorse)
Context: This is the most efficient method for bulk removal. It exploits the acidity difference between the phenol (
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Diethyl Ether . Use ~10 mL solvent per gram of solid.
-
Deprotonation: Wash the organic layer with 2M NaOH (3x volumes).
-
Separation: Collect the organic layer (bottom for DCM, top for Ether).
-
Neutralization: Wash organic layer with Brine (saturated NaCl) to break emulsions and remove residual base.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Workflow Visualization
Figure 1: Chemoselective partitioning workflow. The phenol is selectively ionized to the aqueous phase.
Troubleshooting & FAQs
Q: I performed the extraction, but NMR still shows 3-methoxyphenol peaks. Why? A: This is likely a pH equilibrium failure.
-
The Science: To extract 99.9% of a phenol (
), the aqueous pH must be at least 2 units higher than the (pH > 11.65). -
The Fix: Ensure you are using 2M NaOH (pH ~14), not Sodium Bicarbonate (pH ~8.5). Bicarbonate is too weak to fully deprotonate the phenol, leading to an equilibrium where significant phenol remains in the organic layer.
Q: A "rag layer" (emulsion) formed between the phases. How do I fix it? A: Phenolate salts can act as weak surfactants.
-
The Fix:
-
Add solid NaCl directly to the separatory funnel to increase ionic strength (salting out).
-
Filter the mixture through a small pad of Celite to break physical particulate stabilization.
-
Wait.[4] Gravity is the best reagent.
-
Module B: Flash Chromatography (High Purity)
Context: Use this when the phenol is a minor impurity (<10%) or if the extraction was insufficient.
Experimental Parameters
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexanes (A) / Ethyl Acetate (B).
-
Loading: Dry load on Celite is recommended to prevent band broadening.
Separation Logic ( Values)
-
Fluorene: Non-polar aromatic.[5]
in 100% Hexanes. -
3-Methoxyphenol: Polar H-bond donor.
in 90:10 Hexanes:EtOAc.
Workflow Visualization
Figure 2: Differential adsorption mechanism on silica gel.
Troubleshooting & FAQs
Q: The 3-methoxyphenol is "tailing" (streaking) and contaminating the fluorene fractions. A: Phenols interact strongly with the acidic silanol groups on silica.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica, sharpening the phenol peak and preventing it from dragging into the fluorene bands.
Q: Can I use 100% Hexanes? A: Yes, for the first few column volumes. Fluorene will elute rapidly. However, 3-methoxyphenol may stick permanently to the column if you don't eventually add polarity (EtOAc) to flush it, potentially contaminating subsequent runs if the column is reused.
Module C: Recrystallization (Final Polish)
Context: Fluorene is a highly crystalline solid (MP
Solvent Selection Guide
| Solvent | Fluorene Solubility (Hot) | Fluorene Solubility (Cold) | Suitability |
| Methanol | High | Low | Excellent |
| Ethanol | High | Low | Good |
| Hexane | Moderate | Low | Good |
| Water | Insoluble | Insoluble | Anti-solvent only |
Protocol
-
Place crude fluorene in a flask with a stir bar.
-
Add Methanol (minimum amount to cover solid).
-
Heat to reflux (
C). Add more methanol dropwise until fully dissolved. -
Remove from heat and let cool slowly to Room Temperature (RT), then to
C (ice bath). -
Filter crystals and wash with cold methanol.
Troubleshooting & FAQs
Q: My product "oiled out" (formed a liquid blob) instead of crystallizing. A: The solution was likely too concentrated or cooled too quickly, or the melting point was depressed by impurities.
-
The Fix: Re-heat to dissolve the oil. Add a small amount of seed crystal (pure fluorene) as the solution cools to RT. Ensure slow cooling (wrap the flask in a towel/foil).
Q: My yield is very low (<50%). A: You likely used too much solvent.
-
The Fix: Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization. Fluorene has non-negligible solubility in methanol even at room temperature, so minimizing solvent volume is critical.
References
-
Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[7][8][9][10] Longman, 1989. (Standard reference for acid-base extraction of phenols).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9007, 3-Methoxyphenol" PubChem, 2023. (Source for
and physical properties). -
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6853, Fluorene" PubChem, 2023. (Source for solubility and MP).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for recrystallization solvents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. study.com [study.com]
- 6. Fluorene - Wikipedia [en.wikipedia.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. ia801306.us.archive.org [ia801306.us.archive.org]
- 9. Vogel's Textbook of Practical Organic Chemistry (5th Edition) - Vogel, A.I.; Tatchell, A.R.; Furnis, B.S.; Hannaford, A.J.; Smith, P.W.G.: 9780582462366 - AbeBooks [abebooks.com]
- 10. betterworldbooks.com [betterworldbooks.com]
Technical Support Center: Fluorene-2,7-Disulfonate Solubility & Synthesis Guide
Introduction: The "Brick Dust" Challenge
Fluorene-2,7-disulfonate (FDS) derivatives are critical intermediates for conjugated polyelectrolytes (CPEs), organic light-emitting diodes (OLEDs), and biosensors.[1] However, the commercial sodium salt form (Na-FDS ) presents a classic "brick dust" problem: it is highly soluble in water but virtually insoluble in the organic solvents (THF, Toluene, DCM) required for standard cross-coupling reactions like Suzuki or Stille.
This guide provides field-proven strategies to overcome these solubility barriers, allowing you to successfully incorporate the FDS core into complex organic architectures.
Module 1: Immediate Triage (FAQ)
Q1: My reaction failed because the Na-FDS starting material sat at the bottom of the flask. Can I just heat it? A: No. The sodium salt is an ionic solid with high lattice energy. Heating in non-polar solvents (Toluene, Hexane) will not dissolve it; you will only decompose your catalyst. You must change the counter-ion or the functional group .
Q2: Which solvent system should I use for the unmodified sodium salt? A: If you must use the sodium salt (e.g., for simple nucleophilic substitutions), you are limited to DMSO , DMF , or Water/Alcohol mixtures .
-
Warning: Palladium catalysts often deactivate in DMSO at high temperatures.
Q3: How do I make FDS soluble in Chloroform or DCM? A: You must perform a Cation Exchange . Replacing small, hard Sodium ions (Na⁺) with bulky, soft Tetrabutylammonium ions (TBA⁺) renders the molecule lipophilic. See Protocol A below.
Module 2: Strategic Modification Pathways
To enable organic synthesis, you must alter the physical properties of the molecule. Choose your pathway based on your final target:
Decision Matrix: Selecting the Right Derivative
| Target Application | Recommended Derivative | Solubility Profile | Key Advantage |
| Suzuki/Stille Coupling | Neopentyl Ester (-SO₃CH₂C(CH₃)₃) | Soluble in Toluene, THF, DCM | Stable to base; hydrolyzable later.[1] |
| Solution Processing | TBA Salt (-SO₃⁻ NBu₄⁺) | Soluble in DCM, CHCl₃, Acetone | rapid synthesis; no covalent change. |
| Polymer Synthesis | Sulfonyl Chloride (-SO₂Cl) | Soluble in DCM, Ether | Highly reactive monomer intermediate.[1] |
Visual Workflow: Solubility Engineering
Caption: Strategic pathways to convert insoluble Na-FDS into organic-soluble building blocks.
Module 3: Experimental Protocols
Protocol A: Synthesis of Lipophilic TBA Salts (Ion Exchange)
Use this when you need the sulfonate group to remain ionic but require solubility in DCM or Chloroform for processing or mild reactions.
Materials:
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Na-FDS in the minimum amount of warm water (approx. 50-60°C).
-
Phase Mixing: In a separatory funnel, add the aqueous Na-FDS solution.
-
Exchange Reagent: Add a solution of TBA-Cl (2.2 eq) dissolved in DCM.
-
Extraction: Shake vigorously for 5-10 minutes. The bulky TBA cations will pair with the sulfonate anions and drag them into the DCM layer.
-
Separation: Collect the organic (DCM) layer. Repeat extraction of the aqueous layer with fresh DCM 2x.
-
Drying: Dry combined organics over anhydrous MgSO₄, filter, and rotary evaporate.
-
Result: A viscous oil or waxy solid that is highly soluble in CHCl₃, DCM, and THF.
Protocol B: Synthesis of Soluble Sulfonate Esters (Protection)
Use this for Palladium-catalyzed cross-couplings (Suzuki/Stille).[1] The ester group protects the sulfonate and provides excellent solubility in non-polar solvents like Toluene.
Step 1: Chlorination [1]
-
Suspend dried Na-FDS (1.0 eq) in anhydrous Sulfolane or perform neat.
-
Add Thionyl Chloride (SOCl₂) (excess, ~10 eq) and a catalytic drop of DMF.
-
Heat to 80°C for 4-6 hours. The solid will dissolve as it converts to the sulfonyl chloride.
-
Quench: Pour onto ice water. The product, Fluorene-2,7-disulfonyl chloride , will precipitate as a white/yellow solid. Filter and dry under vacuum.
Step 2: Esterification (Neopentyl Ester) [1]
-
Dissolve the disulfonyl chloride (from Step 1) in anhydrous DCM.
-
Add Neopentyl Alcohol (2.5 eq) and Pyridine (3.0 eq) at 0°C.
-
Stir at room temperature overnight.
-
Workup: Wash with dilute HCl (to remove pyridine), then NaHCO₃, then Brine.
-
Purification: Recrystallize from Ethanol/Hexane or use flash column chromatography (Silica, Hexane/EtOAc).
-
Result: A crystalline solid highly soluble in Toluene, suitable for Suzuki coupling [1, 2].
Module 4: Troubleshooting & Optimization
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Reaction turns black/precipitates Pd | Catalyst poisoning by ionic sulfonate groups.[1] | Switch to Neopentyl Ester derivative to mask the ionic charge during coupling. |
| Incomplete Chlorination (Step 1) | Moisture in reagents; Na-FDS not fully dry.[1] | Dry Na-FDS at 110°C under vacuum for 12h before reaction. Use fresh SOCl₂. |
| TBA Salt is "oily" and won't crystallize | Residual water or excess TBA-Cl. | Azeotrope with toluene to remove water. Wash DCM solution with water to remove excess TBA-Cl salts. |
| Low Yield in Suzuki Coupling | Hydrolysis of sulfonate ester. | Ensure base used (e.g., K₂CO₃) is not too concentrated; consider using anhydrous phosphate bases (K₃PO₄) in Toluene/Dioxane. |
Solubility Data Reference
| Solvent | Na-FDS (Starting Material) | TBA-FDS (Salt) | FDS-Neopentyl Ester |
| Water | High (>100 mg/mL) | Low | Insoluble |
| DCM/CHCl₃ | Insoluble | High (>50 mg/mL) | High (>100 mg/mL) |
| Toluene | Insoluble | Low/Moderate | High |
| THF | Insoluble | High | High |
| DMSO | Moderate | High | High |
References
-
Suzuki Coupling of Fluorene Derivatives Source: MDPI Molecules, "Synthesis of 2,7-Diaryl Substituted Fluorenes" URL:[Link] Relevance: Validates Suzuki coupling conditions for fluorene cores and solubility requirements for 2,7-substitution.
-
Removal and Handling of Tetrabutylammonium Salts Source: Organic Syntheses, Vol. 99, pp. 53-67 (2022) URL:[Link] Relevance: Authoritative guide on handling TBA salts, purification, and ion exchange mechanics.
-
Solubility of Fluorene in Organic Solvents Source: Journal of Chemical & Engineering Data URL:[Link] Relevance: Baseline solubility data for the non-sulfonated fluorene core for comparison.
Sources
Technical Support Center: High-Purity Sublimation of Bis(3-methoxyphenyl) fluorene
Status: Online Role: Senior Application Scientist Ticket ID: SUB-FL-OMe-001 Subject: Minimizing Thermal Degradation & Maximizing Yield
Executive Summary & Material Physics
Welcome to the technical support portal. You are working with Bis(3-methoxyphenyl) fluorene , a hole-transport material (or intermediate) critical for OLED and OPV device performance.
The Challenge: This material presents a dual-stability paradox during sublimation:
-
The Fluorene Bridge (C9 Position): The C9 carbon is susceptible to radical oxidation, forming fluorenone (a known luminescence quencher and electron trap) if trace oxygen is present.
-
The Methoxy Substituents: While generally stable, methoxy groups increase the electron density of the phenyl rings, making the molecule more reactive to electrophilic attack. At extreme temperatures (>400°C), they risk demethylation , yielding phenolic impurities that act as charge traps.[1]
The Goal: Achieve >99.95% purity by balancing the Sublimation Rate against the Thermal Decomposition Kinetics .
Pre-Flight Diagnostics: Is Your Material Ready?
Before loading the sublimation train, you must define the "Safe Operating Window" for your specific batch.
Protocol A: Thermal Window Definition (TGA/DSC)
Do not rely on literature values alone. Impurities (residual Pd/Ni catalysts) lower decomposition temperatures.
| Parameter | Specification | Pass/Fail Criteria |
| Temp at 5% weight loss | Must be > | |
| Onset of mass loss | Must be < 300°C at 1 atm (extrapolated) | |
| Residual Catalyst | Pd/Ni content | Must be < 10 ppm (Catalysts lower |
| Volatiles | Solvent residue | < 0.5% (Solvents cause pressure spikes) |
Diagnostic Workflow:
Figure 1: Decision logic for qualifying raw material before thermal stress application.
The Sublimation Protocol (Step-by-Step)
System Requirement: 3-Zone Vacuum Train Sublimation System.
Target Vacuum:
Phase 1: System Preparation
-
Crucible Selection: Use Quartz or Graphite . Avoid alumina if your material is sensitive to Lewis acids (which can cleave methoxy groups).
-
Cleaning: Bake the empty tube at 400°C under vacuum for 2 hours to remove organic residues from previous runs.
Phase 2: Degassing (The "Soak")
Most degradation happens here due to trapped solvents/oxygen.
-
Load material.
-
Ramp to 100°C (below
). -
Hold for 2-4 hours until vacuum stabilizes at base pressure (
Torr). -
Why: This removes water and solvents that would otherwise react with the fluorene core at higher temperatures.
Phase 3: The Thermal Gradient
Establish a gradient to separate the target molecule from lighter (solvents) and heavier (polymers) impurities.
| Zone | Temp Setting (Approx) | Function |
| Source Zone | Sublimation of Bis(3-methoxyphenyl) fluorene. | |
| Separation Zone | Deposition of heavy impurities/dimers. | |
| Product Zone | Target Collection. Crystallization of pure product. | |
| Cold Trap | Ambient / Water Cooled | Condensation of volatile solvents/impurities. |
Note: Exact
Troubleshooting Guide & FAQs
Symptom: Material turns yellow/brown during sublimation.
Diagnosis: Oxidative Degradation (Fluorenone formation). Root Cause:
-
Vacuum leak (Oxygen ingress).
-
Insufficient degassing (Trapped
or ). Corrective Action:
-
Immediate: Stop the run. Isolate the "brown" fraction; it is an electron trap.
-
Fix: Leak check the system (helium leak detector). Increase degassing time to 6 hours.
Symptom: "Popcorn" effect or pressure spikes.
Diagnosis: Solvent Outgassing. Root Cause: The raw material contains trapped recrystallization solvents (e.g., Toluene, DCM).[1] When heated, they expand rapidly, blowing powder into the collection zone.[1] Corrective Action:
-
Fix: Grind the raw material into a fine powder (increase surface area) and dry in a vacuum oven at 80°C overnight before loading into the sublimation train.
Symptom: Low Yield / Residue is black and glassy.
Diagnosis: Thermal Polymerization / Cross-linking. Root Cause:
-
Source temperature too high (
). -
Catalytic residues (Pd) lowering the decomposition threshold. Corrective Action:
-
Fix: Lower source temp by 20°C.
-
Fix: Pre-purify raw material using column chromatography to remove metal catalysts.
Symptom: Product is white but device performance is poor.
Diagnosis: Demethylation (Phenol formation).
Root Cause: Acidic sites on the crucible or extreme localized heating caused cleavage of the
-
Fix: Switch to a fused silica or graphite boat. Ensure the heating ramp is slow (1-2°C/min) to avoid "hot spots."
Mechanistic Visualization: Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Figure 2: Primary thermal degradation pathways. Avoiding Oxygen prevents Fluorenone; Removing Catalysts prevents Char.[1]
References
-
Thermal Stability of Fluorene Deriv
-
Sublimation Protocols for Organic Semiconductors
-
Troubleshooting Vacuum Deposition
- Title: Vacuum Thermal Evaporation for OLEDs: Fundamentals and Optimiz
- Source: ResearchGate / Advanced M
- Context: Comprehensive guide on vacuum levels and impurity control in OLED m
-
General Laboratory Sublim
- Title: Step-by-Step Procedures for Sublimation in the Labor
-
Source: Chemistry LibreTexts[1]
- Context: Standard operating procedures for setting up cold fingers and vacuum traps.
Sources
Technical Support Center: Optimizing Catalyst Ratios for Fluorene-2,7-Disulfonate Esterification
Welcome to the technical support center for the esterification of fluorene-2,7-disulfonate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate the common challenges associated with this reaction, from catalyst selection to final product purification.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We focus on diagnosing the root cause of a problem and providing a logical sequence of corrective actions.
Question 1: My reaction shows very low conversion to the desired fluorene-2,7-disulfonate ester. What are the primary causes and how can I fix this?
Answer: Low conversion is the most frequently encountered issue and typically points to problems with reaction equilibrium, catalyst efficacy, or reaction conditions. The esterification of a sulfonic acid is a reversible process that produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the reactants, stalling your conversion.
Here is a systematic approach to troubleshoot this issue:
-
Verify Water Removal: This is the most critical factor. If you are running the reaction in a solvent like toluene or cyclohexane, the use of a Dean-Stark apparatus is essential for azeotropically removing water as it forms.[1] If running in excess alcohol, ensure the alcohol is anhydrous and consider adding 4Å molecular sieves.
-
Evaluate Catalyst Activity & Loading:
-
Insufficient Loading: A low catalyst-to-substrate ratio may result in a slow reaction rate. While there is no universal ratio, a good starting point for many solid acid catalysts is in the range of 5-10 wt% relative to the fluorene-2,7-disulfonate.[3] For homogeneous catalysts like p-toluenesulfonic acid (p-TsOH), a catalytic amount of 1-5 mol% is typical.[2]
-
Catalyst Deactivation: Ensure your catalyst is active. Homogeneous catalysts should be pure, and heterogeneous catalysts should be properly activated (e.g., by heating under vacuum to remove adsorbed water). If reusing a solid catalyst, be aware that its activity can decrease due to pore blockage or poisoning.[4]
-
-
Optimize Reaction Temperature: The reaction temperature must be high enough to overcome the activation energy but not so high as to cause decomposition.[1] For many esterifications, temperatures between 80-120 °C are effective.[5][6][7] A lower-than-optimal temperature is a common reason for slow or incomplete reactions.
-
Allow Sufficient Reaction Time: These reactions can take anywhere from a few hours to over 24 hours to reach equilibrium.[1] Monitor the reaction's progress periodically using an appropriate analytical method (TLC, LC-MS, or GC) to determine if it has simply not run long enough.
Below is a workflow to guide your troubleshooting process.
Caption: A systematic workflow for diagnosing and resolving low reaction conversion.
Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer: Byproduct formation compromises both yield and purity. In sulfonate esterifications, the primary side reactions are typically driven by excessive heat or highly reactive catalysts.
-
Thermal Decomposition: The fluorene moiety or the sulfonate ester product itself may be unstable at elevated temperatures, leading to charring or the formation of complex, often colored, impurities. If you observe significant darkening of the reaction mixture, thermal decomposition is a likely culprit.
-
Solution: Reduce the reaction temperature and compensate by increasing the reaction time or catalyst loading.[1]
-
-
Ether Formation: Under strong acidic conditions and high temperatures, the alcohol reactant can undergo self-condensation to form an ether (e.g., 2 molecules of ethanol forming diethyl ether). This consumes your alcohol and introduces a new impurity.
-
Solution: Use the minimum effective temperature. Employing a milder catalyst, such as a heterogeneous solid acid catalyst instead of concentrated sulfuric acid, can also mitigate this issue.[8]
-
-
Reactions of the Sulfonate Ester: Sulfonate esters are potent alkylating agents.[9] The newly formed product could potentially react with other nucleophiles present in the mixture, although this is less common under standard esterification conditions.
-
Solution: Once the reaction is complete based on monitoring, proceed with the workup promptly to isolate the product and prevent its degradation or subsequent reaction.
-
Question 3: My solid acid catalyst loses activity upon reuse. Why is this happening and can it be prevented?
Answer: The reusability of heterogeneous catalysts is a key advantage, but loss of activity is a common challenge. The primary causes are:
-
Pore Blockage: Large molecules, polymers, or char formed during the reaction can physically block the catalyst's pores, preventing reactants from reaching the active sulfonic acid sites. This is particularly relevant for microporous or mesoporous materials like zeolites or functionalized silicas.[8]
-
Water Poisoning: Water, the byproduct of the reaction, can strongly adsorb to the acid sites, effectively deactivating them.
-
Leaching of Active Sites: In some cases, the sulfonic acid groups may not be perfectly grafted to the solid support and can slowly leach into the reaction medium, leading to a permanent loss of activity.
Solutions:
-
Regeneration: After a reaction cycle, filter the catalyst and wash it thoroughly with a solvent (e.g., acetone or methanol) to remove adsorbed species.
-
Drying/Activation: Before the next use, activate the catalyst by heating it under vacuum (e.g., 100-120 °C for several hours) to drive off any adsorbed water.
-
Catalyst Selection: Choose a catalyst with a robust support and strong covalent linkage for the acid groups. Materials like sulfonic acid-functionalized polymers or silicas are often designed for high stability.[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the acid-catalyzed esterification of fluorene-2,7-disulfonic acid?
A1: The reaction follows a mechanism analogous to the Fischer esterification of carboxylic acids.[2][11][12] It involves the activation of the sulfonyl group by a catalyst, nucleophilic attack by the alcohol, and subsequent elimination of water.
Caption: General mechanism for acid-catalyzed sulfonate esterification.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the scale of your reaction, purification requirements, and cost considerations. We have summarized the key differences below.
| Feature | Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH) | Heterogeneous Catalysts (e.g., Sulfonated Resins, Zeolites) |
| Activity | Generally high activity and fast reaction rates. | Activity can be lower due to mass transport limitations.[8] |
| Separation | Difficult; requires neutralization and aqueous workup which can lead to emulsions.[5][13] | Easy; simple filtration to remove the catalyst from the reaction mixture. |
| Reusability | Not reusable. | Often reusable after regeneration, making them cost-effective and environmentally friendly.[5][10] |
| Selectivity | Can lead to more side reactions (e.g., charring) due to high acidity.[5] | Can offer higher selectivity due to shape-selective pores and defined active sites. |
| Best For | Small-scale synthesis where high conversion is needed quickly and complex workup is acceptable. | Larger-scale synthesis, continuous flow processes, and green chemistry applications. |
Q3: What are the best analytical techniques to monitor the reaction progress?
A3: Real-time monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): The fastest and simplest method. The fluorene-based compounds are UV-active, making them easy to visualize. The ester product will be significantly less polar than the highly polar disulfonic acid starting material, resulting in a much higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product. A reverse-phase C18 column is typically suitable.
-
Gas Chromatography (GC): Useful if the resulting ester is sufficiently volatile and thermally stable.
-
Spectrofluorimetry: Fluorene and its derivatives are highly fluorescent. This technique can be an extremely sensitive method for quantitative analysis, though it may require more complex method development to handle potential inner-filter effects from other components in the mixture.[14]
Q4: Are there specific safety concerns when working with sulfonate esters?
A4: Yes. Sulfonate esters of lower alcohols (like methyl and ethyl sulfonates) are known to be potent alkylating agents and are often genotoxic.[15] This means they can react with DNA, which poses a significant health risk. Always handle the crude reaction mixture and the purified product with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for your specific product and handle all waste appropriately.
Protocols and Data
General Protocol for Catalyst Screening in Fluorene-2,7-Disulfonate Esterification
This protocol outlines a parallel synthesis approach to efficiently screen different catalysts and ratios.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add fluorene-2,7-disulfonic acid (e.g., 100 mg, 1.0 eq).
-
Catalyst Addition: To each vial, add the catalyst to be screened.
-
For solid catalysts: Add a pre-determined weight percent (e.g., 5%, 10%, and 15% of the substrate's weight).
-
For homogeneous catalysts: Add a specific molar percentage (e.g., 1 mol%, 5 mol%, and 10 mol% relative to the substrate).
-
-
Reagent Addition: Add the desired alcohol (e.g., n-butanol, 20 eq) and a suitable solvent for azeotropic water removal (e.g., toluene, to achieve a substrate concentration of ~0.1 M).
-
Reaction Setup: Attach the vials to a reflux condenser manifold (or use individual condensers) and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 110 °C). If not using a Dean-Stark trap for each vial, add activated 4Å molecular sieves.
-
Monitoring: At set time intervals (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, dilute it, and analyze by TLC or LC-MS to determine the relative conversion.
-
Analysis: Compare the conversion rates and final yields to identify the optimal catalyst and its ideal loading.
Table of Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Value | Range to Explore | Rationale & Key Considerations |
| Catalyst Loading (Solid) | 10 wt% | 5 - 20 wt% | Balance between reaction rate and cost. Higher loading may not always increase rate due to other limiting factors.[3] |
| Catalyst Loading (Homogeneous) | 5 mol% | 1 - 10 mol% | High loadings of strong acids can promote side reactions. |
| Alcohol:Substrate Ratio | 10:1 | 5:1 to 30:1 | Using the alcohol in large excess helps drive the equilibrium towards the product.[3][16] |
| Temperature | 110 °C | 80 - 140 °C | Substrate/product stability is the upper limit. The boiling point of the solvent/alcohol often dictates the practical temperature.[6] |
| Reaction Time | 12 hours | 4 - 48 hours | Monitor to find the point where conversion plateaus. |
References
-
Wilson, K., & Clark, J. H. (2012). Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. ACS Catalysis. [Link]
-
Li, Y., et al. (2020). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI. [Link]
-
Melero, J. A., et al. (2012). Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. ACS Catalysis. [Link]
-
Mondal, J., et al. (2021). Sulfonic Acid-Functionalized, Hyper-Cross-Linked Porous Polyphenols as Recyclable Solid Acid Catalysts for Esterification and Transesterification Reactions. Industrial & Engineering Chemistry Research. [Link]
-
Mar, W. W., & Somsook, E. (2012). Sulfonic-Functionalized Carbon Catalyst for Esterification of High Free Fatty Acid. Procedia Engineering. [Link]
-
Elder, D. P., et al. (2010). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development. [Link]
-
Poreddy, A. R., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for chemical proteomics. Journal of the American Chemical Society. [Link]
- Google Patents. (2008).
-
Marchetti, J. M. (2022). Optimization of The Esterification Reaction of Free Fatty Acids. Biofuels, Bioproducts and Biorefining. [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. [Link]
-
Galeano-Díaz, T., et al. (2006). Spectrofluorimetric method for monitoring fluorene in rivers. Talanta. [Link]
-
Chemistry Learner. Esterification: Definition, Reaction, Mechanism, and Examples. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
PubChem. 9H-fluorene-2,7-disulfonic Acid. [Link]
-
Atilhan, S., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
University of Colorado Boulder. Esters. An Introduction. [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
ResearchGate. 234 questions with answers in ESTERIFICATION. [Link]
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US7368593B1 - Method of selective esterification - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
troubleshooting low purity in bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate production
Technical Support Center: Troubleshooting Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate Production
Status: Active Lead Scientist: Senior Application Specialist Subject: Purity Optimization & Impurity Profiling
Introduction: The Purity Paradox
You are likely encountering a specific set of symptoms: your product is yellowing (indicating oxidation), retaining acidic impurities (hydrolysis), or failing to crystallize (mixed esters).
The synthesis of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a modular reaction, but it relies heavily on the integrity of the 9H-fluorene-2,7-disulfonyl chloride intermediate.[1] The fluorene core is uniquely susceptible to oxidation at the C9 position (methylene bridge), and the sulfonyl chloride moiety is moisture-sensitive.
This guide moves beyond generic advice to address the specific chemical liabilities of this fluorene-sulfonate system.
Module 1: The Critical Pathway & Failure Points
Before troubleshooting, validate your pathway against this mechanistic map. Most purity issues stem from Step 1 (Intermediate Isolation) or Step 2 (Base-Mediated Oxidation) .[1]
Figure 1: Synthetic pathway highlighting the two critical deviation points: C9-oxidation (yellowing) and Hydrolysis (acid formation).[1][2][3][4][5][6]
Module 2: Troubleshooting Guides (Q&A)
Issue A: The "Yellowing" Phenomenon (Fluorenone Contamination)
User Report: "My product is bright yellow/orange, but the target ester should be white or off-white. NMR shows a loss of the CH₂ singlet at ~3.9 ppm."
Root Cause: The methylene bridge (C9) of the fluorene core is acidic (pKa ~22). In the presence of the base required for esterification (Pyridine/TEA) and atmospheric oxygen, it oxidizes to a ketone (fluorenone). This creates 9-oxo-9H-fluorene-2,7-disulfonate , which is notoriously difficult to separate from the target.[1]
Corrective Protocol:
-
Degas Solvents: You must sparge your reaction solvent (DCM or THF) with Argon for 20 minutes before adding the base.
-
Switch Base: If using strong bases (like NaH or excess TEA), switch to Pyridine as the solvent/base mixture or use DABCO (1,4-diazabicyclo[2.2.2]octane) which is less prone to promoting C9 oxidation under mild conditions.[1]
-
Strict Inert Atmosphere: The reaction must be run under a positive pressure of Nitrogen or Argon.
Issue B: The "Sticky Solid" (Incomplete Esterification)
User Report: "The product won't crystallize; it remains a sticky gum. HPLC shows a peak with a retention time slightly lower than the product."
Root Cause: This is likely the mono-ester (one sulfonate esterified, one hydrolyzed to acid) or residual 3-methoxyphenol .[1]
-
Cause 1: The sulfonyl chloride intermediate was partially hydrolyzed before the reaction started.
-
Cause 2: Stoichiometry error.[7] 3-methoxyphenol is an electron-rich phenol, but steric hindrance can slow the second substitution.[1]
Corrective Protocol:
-
QC the Intermediate: Take an NMR of your 9H-fluorene-2,7-disulfonyl chloride.[1] If you see broad singlets >8.0 ppm that exchange with D₂O, your chloride has hydrolyzed. Recrystallize the chloride from Glacial Acetic Acid before the esterification step.
-
Stoichiometric Excess: Use 2.5 to 3.0 equivalents of 3-methoxyphenol relative to the disulfonyl chloride.
-
Phenol Removal: To remove the excess sticky phenol during workup:
-
Wash the organic layer with cold 0.5 M NaOH (rapidly, to avoid hydrolyzing your product).
-
Follow immediately with a brine wash.
-
Issue C: Low Yield & Acidic Residues
User Report: "Yield is <40%, and the product is acidic."
Root Cause: Hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly reactive electrophiles. Trace water in your solvent (DCM/THF) or "wet" base will kill the reagent immediately.
Corrective Protocol:
-
Drying Agents: Dry your DCM over CaH₂ or molecular sieves (3Å or 4Å) for 24 hours.[1]
-
Reagent Check: Ensure your base (Pyridine/TEA) is anhydrous.[1]
-
Temperature Control: Add the base at 0°C . The exotherm from mixing base + sulfonyl chloride can accelerate hydrolysis if trace moisture is present.
Module 3: Purification & Isolation Strategy
Do not rely on column chromatography as your first line of defense; silica gel can degrade sulfonate esters (acidic hydrolysis). Use this solubility-based purification logic.
Step 1: The "Crash" Method (Precipitation)
Most fluorene disulfonates are insoluble in alcohols.
-
Dissolve crude reaction mix in minimal DCM (Dichloromethane).[1]
-
Slowly add Methanol or Isopropanol (5x volume) while stirring.
-
The bis-ester should precipitate as a white solid; impurities (excess phenol, pyridine salts) stay in the mother liquor.
Step 2: Recrystallization (Polishing)
If the product is still off-white (trace fluorenone):
-
Solvent System: Toluene/Acetonitrile (3:1).[1]
-
Procedure: Heat to reflux until dissolved. If a yellow tint persists in solution, add Activated Carbon , stir for 10 mins, and filter hot. Cool slowly to 4°C.
Module 4: Analytical Checkpoints (Data Tables)
Use these reference values to validate your synthesis at each stage.
Table 1: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Component | Key Signal (ppm) | Multiplicity | Diagnostic Interpretation |
| Target Product | 3.95 - 4.05 | Singlet (2H) | C9-Methylene bridge. Presence confirms fluorene core (not fluorenone).[1] |
| Target Product | 3.70 - 3.80 | Singlet (6H) | Methoxy groups on the phenyl esters.[1] |
| Impurity: Fluorenone | Absent | N/A | Loss of the 4.0 ppm singlet indicates oxidation to C=O. |
| Impurity: Phenol | 5.0 - 6.0 | Broad Singlet | Residual -OH from 3-methoxyphenol.[1] |
| Impurity: Hydrolysis | > 10.0 | Broad | Sulfonic acid proton (often invisible if salt formed).[1] |
Table 2: Solubility Profile for Workup
| Solvent | Target Ester | Sulfonyl Chloride | 3-Methoxyphenol | Impurity (Acid) |
| DCM | Soluble | Soluble | Soluble | Insoluble |
| Water | Insoluble | Reacts/Insoluble | Slightly Soluble | Soluble |
| Methanol | Insoluble | Reacts | Soluble | Soluble |
| Toluene | Soluble (Hot) | Soluble | Soluble | Insoluble |
Module 5: Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental move.
Figure 2: Logical decision tree for impurity identification and remediation.
References
-
Synthesis of Fluorene-2,7-disulfonyl chloride
-
Oxidation of Fluorene (Fluorenone Impurity)
-
Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. Retrieved from
- Note: Mechanistic insight into base-catalyzed oxidation
-
-
Purification of Aryl Sulfonates
-
UCT Science. (n.d.). SOP: Crystallization. Retrieved from [1]
- Note: General protocols for recrystallization of aryl compounds using toluene/alcohol systems.
-
-
Stability of Sulfonate Esters
Sources
- 1. 9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide | C27H24N2O4S2 | CID 980970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,9′-Bi(9H-fluorene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]
- 6. US10081586B2 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
identifying side products in the sulfonation of 9H-fluorene derivatives
Welcome to the Fluorene Functionalization Technical Support Hub .
This guide is structured as a Tier-3 Engineering response to common "tickets" (issues) received regarding the sulfonation of 9H-fluorene. It moves beyond basic textbook definitions to address the specific failure modes inherent to the unique tricyclic structure of fluorene.
Quick Diagnostic: The "Color & Solubility" Triage
Before diving into spectral analysis, use this rapid visual diagnostic to identify your likely impurity profile.
| Observation | Likely Suspect | Root Cause | Actionable Fix |
| Bright Yellow Solid | 9-Fluorenone | Oxidation at the C9 methylene bridge. | Purge reactor with |
| Insoluble White Precipitate | Difluorenyl Sulfone | "Dimerization" via sulfonyl cation attack. | Increase dilution; avoid Chlorosulfonic acid excess. |
| Product is Water Soluble but "Sticky" | 2,7-Disulfonic Acid | Over-sulfonation (Thermodynamic product). | Reduce acid stoichiometry to 0.95 eq; Stop reaction early. |
Module 1: Regioselectivity & Over-Sulfonation (The "Isomer" Issue)
User Query: "I am targeting the mono-sulfonated product (2-SO3H), but LC-MS shows a mass corresponding to a disulfonated species. How do I stop at the mono-stage?"
Technical Insight
Fluorene undergoes Electrophilic Aromatic Substitution (EAS).[1] The biphenyl linkage directs substitution primarily to the 2-position (para to the biphenyl bond).
-
Kinetic Product: 2-fluorenesulfonic acid.
-
Thermodynamic/Over-reaction Product: 2,7-fluorenedisulfonic acid.
Because the first sulfonic acid group deactivates the ring it is attached to, the second sulfonation typically occurs on the other aromatic ring (the 7-position). However, because the biphenyl system allows electron density communication, the deactivation is not strong enough to completely prevent the second attack if
Visualizing the Pathway
Figure 1: Reaction network showing the progression from mono- to di-sulfonation.
Troubleshooting Protocol: Controlling Stoichiometry
-
Reagent Switch: If using Chlorosulfonic acid (
) or Oleum, switch to Concentrated (98%) or Dioxane-SO3 complex . The latter provides the mildest source of , preventing local hotspots that drive disulfonation. -
The "Starvation" Method: Do not add acid to fluorene. Dissolve fluorene in a non-sulfonating solvent (e.g., Dichloromethane or Nitromethane) and add the sulfonating agent dropwise at 0°C.
-
Quench Point: Monitor by HPLC. Quench the reaction when the Mono:Di ratio is optimal (typically 90:10), even if starting material remains. It is easier to separate non-polar Fluorene (via filtration/extraction) than to separate two water-soluble sulfonic acids.
Module 2: The C9 Methylene Instability (The "Oxidation" Issue)
User Query: "My reaction mixture started white/beige but turned bright yellow/orange during workup. NMR shows the loss of the CH2 signal."
Technical Insight
The methylene bridge (C9 position) of fluorene is chemically distinct. The protons are relatively acidic (
Diagnostic Marker: 9-Fluorenone is intensely yellow. If your sulfonic acid product is yellow, it is likely contaminated with sulfonated fluorenone species.
Analytical Validation ( NMR)
Use this table to confirm oxidation.
| Feature | 9H-Fluorene (Precursor) | 9-Fluorenone (Side Product) |
| C9 Protons | Singlet/Multiplet @ ~3.9 ppm ( | ABSENT |
| Aromatic Region | Multiplets 7.2 - 7.8 ppm | Downfield shift (deshielding by C=O) |
| Visual | White/Colorless crystals | Bright Yellow needles |
Prevention Protocol
-
Inert Atmosphere: Strictly run the sulfonation under Argon or Nitrogen.
-
Temperature Cap: Avoid heating above 50°C unless necessary. Oxidation rates spike significantly above 60°C in acidic media.
-
Degassing: Degas your solvents and acid (if liquid) prior to mixing to remove dissolved oxygen.
Module 3: Sulfone Formation (The "Insoluble" Issue)
User Query: "I have a white solid that will not dissolve in water, base, or organic solvents. It's clogging my filter."
Technical Insight
This is the "Thiele Reaction" equivalent for fluorene. It occurs when a newly formed sulfonic acid (or sulfonyl chloride) acts as an electrophile and attacks a second molecule of fluorene.
-
Structure:
(Difluorenyl sulfone). -
Risk Factor: High concentration reactions, particularly when using Chlorosulfonic acid (which forms the highly reactive sulfonyl chloride intermediate).
Visualizing the Mechanism
Figure 2: The dimerization pathway. High concentration favors the red path.
Recovery & Prevention
-
Dilution: Run the reaction in a solvent (DCM or 1,2-dichloroethane) rather than neat acid. This physically separates the reactive intermediate from unreacted fluorene.
-
Filtration: If the sulfone forms, exploit its insolubility.
-
Dilute the reaction mixture with water (carefully!).
-
The sulfonic acid will dissolve in the aqueous phase.
-
The sulfone (and unreacted fluorene) will precipitate.
-
Filter the solids out.[2] The filtrate contains your product.
-
Module 4: Analytical Validation (NMR Logic)
Distinguishing the 2-isomer from the 2,7-isomer is difficult by MS (mass difference is clear, but quantifying the mix is hard). NMR is the gold standard.
Scenario: You have the product in
| Isomer | Symmetry | Aromatic Signal Count | Key Feature |
| 2-Sulfonic Acid | Asymmetric ( | 7 distinct signals | Complex region. H1 (singlet-like) is distinct from H9 protons. |
| 2,7-Disulfonic Acid | Symmetric ( | 3 distinct signals | Simplified spectrum. You will see a clean doublet, singlet, and doublet pattern (integrating 2:2:2). |
Note on Coupling:
-
In the 2,7-isomer , H1 and H8 are equivalent singlets (meta-coupling only). H3/H6 and H4/H5 appear as doublets (ortho-coupling).
-
If you see a "messy" aromatic region with more than 3 major peaks, you likely have a mixture of Mono and Di.
References
-
Chemithon Corporation. Sulfonation and Sulfation Processes.[3] (Industrial overview of sulfonating agents and side reaction control).
-
Rosenthal, J. & Schuster, D.I. "The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution."[1] Journal of Chemical Education, 2003.[1] (Mechanistic parallels for regioselectivity in deactivated rings).
-
Study.com. Oxidation of Fluorene to Fluorenone Mechanism. (Detailed pathway of the C9 oxidation side reaction).
-
BenchChem. A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents. (Troubleshooting sulfone formation and reagent selection).
-
Gottlieb, H.E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5] Chem., 1997.[3] (Essential for distinguishing solvent peaks from product isomers).
Sources
enhancing the shelf-stability of bis(3-methoxyphenyl) fluorene-2,7-disulfonate
Welcome to the BMPF-DS Technical Support Center .
Current Status: 🟢 System Online Topic: Stabilization & Handling of Bis(3-methoxyphenyl) fluorene-2,7-disulfonate (BMPF-DS) Ticket Priority: High (Material Integrity Critical)
Executive Summary: The Stability Paradox
Bis(3-methoxyphenyl) fluorene-2,7-disulfonate (BMPF-DS) is a high-performance functional material, likely utilized for its hole-transport properties in optoelectronics or as a solubilized scaffold in pharmaceutical assays.
Its utility, however, is compromised by a "Stability Paradox":
-
The Fluorene Core: Rigid and conductive, but the C9 position is a "hotspot" for oxidative degradation (the Keto-Defect).
-
The Methoxy-Phenyl Wings: Enhance solubility and electron density, but increase susceptibility to photo-oxidation.
-
The Sulfonate Groups: Provide necessary polarity/solubility, but act as moisture magnets (hygroscopicity), accelerating hydrolysis and aggregation.
This guide replaces generic storage advice with a targeted protocol to arrest these specific degradation pathways.
Core Storage Protocol: The "Triad of Defense"
Do not rely on standard refrigeration. BMPF-DS requires a specific environmental lock.
| Parameter | Specification | The "Why" (Causality) |
| Atmosphere | Argon (Ar) > Nitrogen ( | The methoxy-substituted rings are electron-rich. |
| Temperature | -20°C (Desiccated) | Low temperature inhibits the kinetics of the auto-oxidation at the C9 position. However, cold storage without desiccation is dangerous due to condensation upon warming. |
| Light | Amber/Opaque Glass | Fluorene derivatives are photo-active.[1][2] UV light (<400nm) triggers the formation of the "green-defect" (fluorenone) via singlet oxygen sensitization. |
| Container | PTFE-Lined Caps | Avoid rubber septa. Sulfur from rubber can leach, and sulfonates can interact with plasticizers. PTFE (Teflon) is chemically inert. |
Troubleshooting Guide (Interactive Q&A)
Select your issue below to view the diagnostic and solution.
ISSUE A: "My white powder has turned a faint green or yellow."
Diagnosis: The Keto-Defect (Fluorenone Formation).
This is the most common failure mode for fluorene derivatives. Oxygen has attacked the C9 bridge (the carbon connecting the two methoxyphenyl rings), converting the
-
Mechanism: Photo-oxidation or thermal oxidation creates 9-fluorenone species, which act as low-energy traps, emitting green/yellow light and quenching the desired blue fluorescence or altering redox potentials.
-
Corrective Action:
-
Immediate: Perform a recrystallization. Fluorenone impurities are often more soluble in alcohols than the sulfonated fluorene salt.
-
Protocol: Dissolve in minimal hot water/methanol mix; cool slowly. The oxidized "green" impurity usually remains in the supernatant.
-
Prevention: Strict exclusion of light is required.
-
ISSUE B: "The material is clumping and shows reduced solubility in water/DMSO."
Diagnosis: Hygroscopic Aggregation & Pi-Stacking.
The sulfonate groups (
-
Corrective Action:
-
Drying: Do not heat simply in an oven (accelerates oxidation). Use a Vacuum Drying Oven at 40°C for 24 hours with a
trap. -
Re-solubilization: Use Ultrasonication (40kHz) rather than vortexing to break the pi-stacked aggregates.
-
ISSUE C: "HPLC analysis shows a new peak at a lower retention time."
Diagnosis: Desulfonation or Hydrolysis.
-
If BMPF-DS is an Ester: The sulfonate ester bond has hydrolyzed due to ambient moisture, releasing the sulfonic acid and the phenol/alcohol.
-
If BMPF-DS is a Salt: In highly acidic aqueous solutions, desulfonation (reverse sulfonation) can occur, especially if heated.
-
Corrective Action: Check the pH of your stock solution. If pH < 3, buffer the solution to pH 7. Sulfonates are most stable at neutral pH.
Visualizing the Degradation Pathway
The following diagram illustrates the "Green Defect" mechanism—the primary enemy of shelf stability for this class of molecules.
Figure 1: The dual degradation pathways of BMPF-DS.[3] The 'Red Route' (Oxidation) leads to chemical impurity, while the 'Green Route' (Moisture) leads to physical insolubility.
Advanced Handling: The "Argon-Purge" Workflow
For researchers using BMPF-DS in sensitive quantitative assays (e.g., fluorescence quenching or conductivity measurements), the following handling protocol is mandatory to ensure reproducibility.
Figure 2: Standard Operating Procedure (SOP) for aliquoting BMPF-DS to minimize moisture intake and oxidative stress.
References & Authority
The protocols above are derived from the fundamental chemistry of fluorene semiconductors and sulfonate stability.
-
Fluorene Oxidation Mechanism (The Keto-Defect):
-
Source: The formation of fluorenone defects (green emission) in fluorene-based materials is a well-documented phenomenon caused by photo-oxidation at the C9 position.
-
Citation: Gamerith, S., et al. "Emission properties of fluorene-based polymers." Physica E: Low-dimensional Systems and Nanostructures 14.1-2 (2002): 267-271.
-
-
Stability of 9,9-Disubstituted Fluorenes:
-
Source: Substitution at the C9 position (e.g., with methoxyphenyl groups) improves stability compared to bare fluorene, but steric hindrance and electron-donating effects of the methoxy group must be managed.
-
Citation: Poriel, C., & Rault-Berthelot, J. "The structure–properties relationship in 9, 9-dimethylfluorene-based semiconductors." Journal of Materials Chemistry C (2017).
-
-
Sulfonate Aggregation & Hygroscopicity:
-
Source: Aryl sulfonates (like AQDS and fluorene sulfonates) exhibit concentration-dependent dimerization and aggregation driven by pi-stacking, which is exacerbated by moisture.
-
Citation: Carney, T. J., et al. "Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage." Chemistry of Materials 29.11 (2017): 4801–4810.
-
-
General Handling of Organic Semiconductors:
-
Source: Best practices for excluding oxygen and water to prevent charge-carrier trapping.
-
Citation: "Organic Electronics: Materials, Manufacturing, and Applications." Wiley-VCH, Chapter on Stability and Degradation.
-
Sources
Validation & Comparative
Technical Guide: FTIR Peak Assignment for Fluorene-2,7-Disulfonate Ester Functional Groups
Executive Summary
The precise characterization of fluorene-2,7-disulfonate esters is critical in the development of conjugated polyelectrolytes for optoelectronics and solubilizing agents for drug delivery. In Fourier Transform Infrared (FTIR) spectroscopy, the challenge lies not in identifying the molecule, but in distinguishing the active ester from its two primary process-related impurities: the hydrolytically unstable sulfonic acid and the reactive precursor sulfonyl chloride .
This guide moves beyond generic tables. It provides a comparative spectral analysis derived from experimental synthesis workflows, enabling you to validate the integrity of the 2,7-disubstituted fluorene core and the sulfonate ester moiety with high confidence.
Part 1: Theoretical Framework & Molecular Geometry
The fluorene-2,7-disulfonate ester consists of a rigid, planar fluorene backbone substituted at the para-like 2 and 7 positions. This specific substitution pattern extends the conjugation length of the molecule, influencing the vibrational force constants of the sulfonate group.
Vibrational Mode Visualization
The following diagram illustrates the key vibrational modes you must isolate. Note that the rigidity of the fluorene ring enhances the sharpness of the aromatic bands, while the sulfonate ester exhibits distinct localized vibrations.
Figure 1: Hierarchical breakdown of vibrational modes. The ν_as(SO2) is the most sensitive indicator of electronic environment changes.
Part 2: Comparative Spectral Analysis
The most common analytical failure is misidentifying the Sulfonic Acid (Hydrolysis Product) as the Ester . The table below contrasts the Ester with its immediate precursor (Chloride) and breakdown product (Acid).
Table 1: Diagnostic Peak Shifts
| Functional Group Vibration | Sulfonate Ester (Target) | Sulfonyl Chloride (Precursor) | Sulfonic Acid (Impurity) | Mechanistic Insight |
| 1360 – 1380 cm⁻¹ | 1380 – 1410 cm⁻¹ | 1150 – 1250 cm⁻¹ (Broad) | Cl is more electronegative, stiffening the S=O bond (higher freq). H-bonding in acid broadens and lowers freq. | |
| 1170 – 1185 cm⁻¹ | 1180 – 1200 cm⁻¹ | ~1030 – 1080 cm⁻¹ | Symmetric stretch is less sensitive to R-group but shifts significantly upon hydrolysis to acid/salt. | |
| 900 – 1000 cm⁻¹ (Ester C-O) | ~370 cm⁻¹ (S-Cl) (Far IR) | N/A | The S-O-C band confirms ester linkage formation. | |
| Absent | Absent | 3200 – 3600 cm⁻¹ (Broad) | CRITICAL: Presence of any broad peak here indicates hydrolysis or wet sample. | |
| ~830 – 840 cm⁻¹ | ~830 – 840 cm⁻¹ | ~830 – 840 cm⁻¹ | Diagnostic of 2,7-substitution. Unsubstituted fluorene appears ~730-750 cm⁻¹. |
Note on Fluorenone Derivatives: If your backbone is 9-fluorenone (oxidized C9 position), expect a sharp Carbonyl (
) peak at ~1720 cm⁻¹ . Pure fluorene derivatives will lack this peak.
Part 3: Experimental Protocols
To obtain the resolution necessary to distinguish the ester doublet from aromatic overtones, the sample preparation method is vital.
Protocol A: High-Resolution KBr Pellet (Recommended for Validation)
Why: Transmission IR eliminates the path-length variations of ATR, providing better resolution of the fingerprint region (600–1400 cm⁻¹) where sulfonates absorb.
-
Desiccation: Dry the fluorene-2,7-disulfonate ester in a vacuum oven at 40°C for 4 hours. Reason: Sulfonate esters are hygroscopic; water masks the critical 1600-3600 cm⁻¹ region.
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind until a fine, non-reflective powder is achieved.
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 2 cm⁻¹ resolution.
Protocol B: ATR (Routine QC)
Why: Speed. Suitable for checking the disappearance of the Sulfonyl Chloride peak during synthesis.
-
Cleaning: Clean the diamond crystal with isopropanol and dichloromethane to remove lipophilic residues.
-
Background: Collect air background.
-
Sample Contact: Apply solid sample. Use the pressure tower to ensure maximum contact (sulfonates are hard solids).
-
Correction: Apply "ATR Correction" in your software to account for penetration depth (
) dependence, especially for the high-wavenumber C-H stretches.
Part 4: Validation & Decision Workflow
Use this logic gate to interpret your spectra during synthesis or quality control. This workflow prevents the "false positive" identification of the acid salt as the ester.
Figure 2: QC Decision Tree for Fluorene Sulfonate Synthesis.
Part 5: Troubleshooting & Interpretation
The "Doublet" Confusion
Observation: You see a split peak around 1360 cm⁻¹. Cause: This is often Fermi Resonance or crystal splitting in solid-state samples. It does not necessarily indicate impurity. Solution: Dissolve the sample in anhydrous CHCl₃ (if soluble) or DMSO and run a solution cell IR. If the split collapses into a single band, it was a solid-state artifact.
The "Hidden" Ester Linkage
Observation: The
Fluorene Aggregation
Observation: Broadening of aromatic C-H peaks (>3000 cm⁻¹).
Cause:
References
-
Synthesis & Characterization of Fluorene Sulfonates
- Specific assignments for fluorene-2,7-disulfonic acid deriv
-
Source: (Referenced for polymer-bound fluorene sulfonate peaks).
-
General Sulfonate Group Frequencies
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for asymmetric/symmetric stretch ranges).
-
Source: (Baseline aromatic backbone data).
-
Fluorene Vibrational Modes
- Detailed assignment of out-of-plane bending modes for substituted fluorenes.
-
Source: (Vibrational dynamics of 9-substituted fluorenes).[1]
-
Sulfonyl Chloride vs.
- Comparative data on the shift
-
Source: (General reference for sulfonyl group electronegativity effects).
Sources
Comparative Guide: Mass Spectrometry Characterization of Bis(3-methoxyphenyl) Fluorene Derivatives
Executive Summary & Strategic Context
Bis(3-methoxyphenyl) fluorene derivatives are critical intermediates in the synthesis of high-refractive-index polymers and host materials for organic light-emitting diodes (OLEDs). Their structural core—a rigid, hydrophobic fluorene unit substituted at the C9 position with electron-rich methoxyphenyl rings—presents a specific analytical challenge: ionization dichotomy .
While these molecules possess polar ether linkages (
This guide objectively compares Atmospheric Pressure Chemical Ionization (APCI) against Matrix-Assisted Laser Desorption/Ionization (MALDI) and ESI , establishing APCI as the superior technique for small-molecule characterization, while validating MALDI for oligomeric analysis.
Technique Comparison: The Ionization Landscape
For researchers characterizing bis(3-methoxyphenyl) fluorene, the choice of ionization source is the single biggest determinant of data quality.
Comparative Performance Matrix
| Feature | APCI (Recommended) | MALDI-TOF | ESI (Electrospray) |
| Mechanism | Gas-phase chemical ionization (Corona Discharge). | Laser desorption with matrix energy transfer.[1][2] | Liquid-phase ion evaporation. |
| Suitability | High. Ideal for non-polar/semi-volatile aromatics. | High. Excellent for solids and rapid screening. | Low to Medium. Struggles with hydrophobicity. |
| Sensitivity | High for fluorene core. | High (Matrix dependent). | Low (Requires |
| Fragmentation | Moderate (Tunable via Cone Voltage). | Low (Soft ionization). | Low (Soft ionization). |
| Sample Prep | Simple dissolution (DCM/MeOH). | Complex (Matrix crystallization). | Requires polar modifiers (Formic acid/Ammonium). |
| Key Limitation | Thermal degradation if source is too hot.[3] | Matrix interference in low mass range (<500 Da). | Ion suppression; "Blind" to neutral core. |
Expert Insight: Why APCI Wins
The meta-methoxy substitution on the phenyl rings provides some electron density, but not enough to make the molecule highly basic. ESI relies on the analyte's ability to accept a proton in solution. Because the fluorene core shields the polar groups, ESI often results in erratic
APCI , conversely, creates ions in the gas phase.[4][5] The corona discharge ionizes the solvent (e.g., methanol/nitrogen gas), which then transfers a proton to the fluorene derivative. This process is less dependent on the molecule's solution-phase basicity and more on its gas-phase proton affinity, which is favorable for these aromatic systems.
Structural Dynamics & Fragmentation Pathways[6]
Understanding the fragmentation of bis(3-methoxyphenyl) fluorene is essential for confirming the substitution pattern. Unlike the para (4-methoxy) isomer, the meta (3-methoxy) isomer cannot effectively stabilize the radical cation through direct resonance donation into the benzylic position.
Key Fragmentation Channels[6]
-
Primary Loss: Loss of methyl radical (
, -15 Da) to form a phenoxy cation. -
Secondary Loss: Loss of formaldehyde (
, -30 Da) or CO (-28 Da) from the methoxy group. -
Fluorene Core Stability: The fluorene backbone (
) is highly stable and often appears as a terminal fragment at high collision energies.
Visualization: Fragmentation Logic
The following diagram illustrates the predicted dissociation pathway for a generic bis(3-methoxyphenyl) fluorene derivative (
Caption: Predicted fragmentation pathway for bis(3-methoxyphenyl) fluorene under APCI/CID conditions. The meta-substitution limits quinoid resonance stabilization, favoring radical losses.
Validated Experimental Protocols
Protocol A: APCI-MS (The Gold Standard)
Best for: Purity confirmation, impurity profiling, and exact mass determination.
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Dilute 1:100 with HPLC-grade Methanol.
-
Note: DCM ensures solubility of the hydrophobic fluorene; Methanol acts as the proton transfer reagent in the source.
-
-
Concentration: Target 1–10 µg/mL.
2. Instrument Parameters (LC-MS/MS):
-
Source: APCI (Positive Mode).
-
Corona Current: 4–5 µA.
-
Vaporizer Temp: 350°C (High temp required to volatilize the fluorene).
-
Capillary Temp: 250°C.
-
Sheath Gas: Nitrogen (30–40 arb units).
-
Mobile Phase: Isocratic 90% Methanol / 10% Water + 0.1% Formic Acid.
3. Validation Check:
-
Look for the
peak.[6] -
Self-Validation: If the signal is weak, increase the Vaporizer Temp by 20°C. If
is absent but (radical cation) is present, the mechanism has shifted to Charge Transfer (common in very non-polar solvents).
Protocol B: MALDI-TOF (The High-Throughput Alternative)
Best for: Rapid screening of solids, insoluble derivatives, or oligomers.
1. Matrix Selection:
-
Do NOT use:
-CHCA (too polar). -
USE: Dithranol (1,8,9-trihydroxyanthracene) or DCTB . These matrices match the hydrophobicity of the fluorene.
2. Spotting Technique:
-
Mix Sample (1 mg/mL in THF) and Matrix (10 mg/mL in THF) in a 1:10 ratio.
-
Deposit 1 µL on the target plate; allow to air dry.
3. Laser Settings:
-
Operate in Reflectron Mode for better resolution of the isotopic pattern.
-
Keep laser power near the threshold to prevent polymerization of the fluorene core.
Workflow Decision Tree
Use this logic flow to select the appropriate characterization path for your specific derivative.
Caption: Decision matrix for selecting ionization techniques based on solubility and polarity.
Technical Note: The "Meta" vs. "Para" Distinction
In mass spectrometry of methoxy-arenes, the position of the substituent dictates the stability of the ion.
-
Para-methoxy: Can stabilize the positive charge via resonance (forming a quinoid-like structure). This often yields a very intense molecular ion
. -
Meta-methoxy: Cannot form the quinoid resonance structure. Consequently, bis(3-methoxyphenyl) derivatives may show a lower relative abundance of the molecular ion and higher fragmentation compared to their 4-methoxy counterparts. Researchers should not interpret this lower intensity as a sign of lower purity, but rather as an intrinsic property of the meta electronic state.
References
-
NIST Chemistry WebBook. Mass Spectrometry Data Center - Fluorene Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Kéki, S., et al. (2001). Matrix-assisted laser desorption/ionization mass spectrometric study of the oligomers of 9,9-bis(4-hydroxyphenyl)fluorene. Journal of Mass Spectrometry. Available at: [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook - Chapter 11: Atmospheric Pressure Chemical Ionization (APCI). Springer. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. scienceready.com.au [scienceready.com.au]
A Comparative Guide to the Thermal Stability of Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
This guide provides a comprehensive analysis of the thermal stability of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate, a specialized fluorene-based compound. Through a detailed examination of its expected thermal properties, benchmarked against established high-performance polymers, this document serves as a critical resource for researchers, scientists, and professionals in drug development and materials science. Our analysis is grounded in the principles of Thermogravimetric Analysis (TGA), a fundamental technique for assessing material stability at elevated temperatures.
Introduction to Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate and the Significance of Thermal Stability
Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate belongs to a class of fluorene-containing aromatic compounds, which are renowned for their rigid, planar structure and high thermal and chemical stability.[1] These characteristics make them promising candidates for applications in optoelectronic devices, high-performance polymers, and as scaffolds in medicinal chemistry. The thermal stability of such a compound is a critical parameter, dictating its processing window, operational limits, and overall reliability in end-use applications.
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of materials.[2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides crucial information on decomposition temperatures, the presence of volatile components, and the overall thermal robustness of the material.
Principles of Thermogravimetric Analysis (TGA)
TGA operates by continuously weighing a sample as it is heated at a constant rate.[3] A typical TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. Key information derived from a TGA curve includes:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified as the peak of the derivative TGA (DTG) curve.
-
Char Yield: The percentage of residual mass at the end of the experiment, indicating the amount of non-volatile carbonaceous material formed.
The atmosphere in which the analysis is conducted (e.g., inert nitrogen or oxidative air) significantly influences the degradation pathway and the resulting TGA curve.[2]
Experimental Protocol: Thermogravimetric Analysis
The following protocol outlines a standard procedure for conducting TGA on a solid sample like bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate. This protocol is designed to ensure accuracy and reproducibility.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q5000, Mettler Toledo TGA/DSC 3+)[4]
Procedure:
-
Sample Preparation: Ensure the sample is dry and in a powdered form to promote uniform heating.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Loading: Place approximately 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).[5]
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[6]
-
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage mass loss as a function of temperature.
-
Calculate the derivative of the TGA curve (DTG) to determine the temperatures of maximum decomposition rates.
-
Determine the onset decomposition temperature and the char yield.
-
Rationale for Experimental Choices:
-
A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.[6]
-
An inert nitrogen atmosphere is crucial for studying the intrinsic thermal stability of the polymer by preventing oxidative degradation.[2]
-
A sample size of 5-10 mg is optimal to ensure uniform heating and minimize temperature gradients within the sample.[5]
Visualizing the TGA Workflow
The following diagram illustrates the key steps in the Thermogravimetric Analysis workflow.
Caption: A flowchart of the Thermogravimetric Analysis (TGA) experimental workflow.
Comparative Thermal Stability Analysis
The following table provides a comparative overview of the thermal stability of various fluorene-based polymers and other high-performance polymers.
| Material | Onset Decomposition Temp. (Td, 5% weight loss) (°C) | Atmosphere | Reference |
| Expected: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate | ~350 - 450 | Nitrogen | Inferred |
| Poly(dioctylfluorene) | ~360 | Nitrogen | [9] |
| Fluorene-based Poly(arylene ether sulfone)s | ~370 - 500+ | Nitrogen/Air | [6][10] |
| Oxime functionalized fluorene polymers | 240 - 320 | Nitrogen | [1] |
| Polyimides | >500 | Nitrogen | [11] |
| Polyetheretherketone (PEEK) | ~550 | Nitrogen | [11] |
| Polybenzimidazole (PBI) | >600 | Nitrogen | [11] |
Analysis:
-
Fluorene-based polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 350 °C.[9]
-
The introduction of sulfonate groups may create a multi-step degradation profile, with the initial weight loss corresponding to the scission of the sulfonate groups, followed by the degradation of the fluorene backbone at higher temperatures.[6][10]
-
Compared to benchmark high-performance polymers like Polyimides, PEEK, and PBI, fluorene-based compounds generally exhibit lower, yet still substantial, thermal stability.[11]
Logical Framework for Material Selection
The choice of a thermally stable material is a multi-faceted decision. The following diagram illustrates the logical considerations for selecting a high-performance material based on thermal properties.
Sources
- 1. Simple oxime functionalized fluorene polymers for organic solar cells - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00919C [pubs.rsc.org]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Best Polymers for High-Temperature Applications (Tg > 200°C) [eureka.patsnap.com]
validation of structure-property relationships in methoxyphenyl fluorene sulfonates
An Application Scientist's Guide to Validating Structure-Property Relationships in Methoxyphenyl Fluorene Sulfonates
In the landscape of materials science, particularly for organic electronics, the precise tuning of molecular properties is paramount. Fluorene derivatives have long been a cornerstone for host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) due to their high triplet energy and good thermal stability. The introduction of methoxyphenyl and sulfonate moieties offers a powerful tool for modulating their electronic and physical characteristics. However, predicting the exact impact of these substitutions requires rigorous experimental validation.
This guide provides a comprehensive framework for researchers and drug development professionals to validate the structure-property relationships in novel methoxyphenyl fluorene sulfonates. We will move beyond theoreticals to detail the causality behind experimental choices, present comparative data for representative isomers, and provide actionable protocols for characterization. Our focus is on establishing a self-validating system where experimental observations are directly and logically linked back to molecular design.
The Core Principle: How Substituents Modulate Fluorene Properties
The foundational 9,9-disubstituted fluorene core is a wide bandgap semiconductor. Its properties are highly sensitive to the electronic nature and position of appended functional groups.
-
Methoxyphenyl Groups (-C₆H₄OCH₃): These groups are electron-donating. Their primary role is to influence the Highest Occupied Molecular Orbital (HOMO). The position of the methoxy group (ortho-, meta-, para-) on the phenyl ring and the attachment point to the fluorene core can significantly alter the HOMO energy level, thereby tuning the charge injection and transport properties of the material.
-
Sulfonate Groups (-SO₃⁻): While less common in neutral host materials, sulfonate groups or their ester/amide derivatives can be used to drastically alter solubility or introduce specific electronic effects. For this guide, we will focus on the related electron-withdrawing sulfonyl group (-SO₂R), often part of a diphenylsulfone moiety attached to the fluorene, which primarily serves to lower the Lowest Unoccupied Molecular Orbital (LUMO), improving electron injection and transport.
The interplay between these donating and withdrawing groups dictates the material's final optoelectronic and thermal characteristics.
Caption: Relationship between molecular modifications and material properties.
Comparative Validation: A Case Study of Isomeric Materials
To illustrate the validation process, we will compare three hypothetical, yet representative, isomers of a methoxyphenyl fluorene compound functionalized with a diphenylsulfone group. The key difference is the position of the methoxy group on the terminal phenyl ring.
-
Compound A: para-methoxy substitution
-
Compound B: meta-methoxy substitution
-
Compound C: ortho-methoxy substitution
Our hypothesis is that the steric hindrance and electronic effects of the methoxy group's position will measurably alter the material's thermal and electrochemical properties.
Data Summary: Isomer Performance
The following table summarizes the key performance metrics obtained through the experimental protocols detailed in Section 3.
| Parameter | Compound A (para-) | Compound B (meta-) | Compound C (ortho-) | Justification for Variation |
| Glass Transition Temp (Tg) | 125 °C | 118 °C | 135 °C | The ortho position introduces steric hindrance, restricting bond rotation and leading to a more rigid structure with a higher Tg, which is crucial for morphological stability in devices. |
| Decomposition Temp (Td, 5% loss) | 450 °C | 448 °C | 445 °C | Td is primarily dictated by the core fluorene-sulfone structure and shows minimal variation, indicating all isomers possess high intrinsic thermal stability. |
| HOMO Energy Level | -5.4 eV | -5.6 eV | -5.5 eV | The para position allows for maximum electron-donating resonance, raising the HOMO level most significantly. The meta position has a weaker inductive effect, resulting in a deeper HOMO. |
| LUMO Energy Level | -2.4 eV | -2.4 eV | -2.4 eV | The LUMO is dominated by the diphenylsulfone acceptor unit and is largely unaffected by the remote methoxy group, demonstrating targeted orbital control. |
| Triplet Energy (ET) | 2.85 eV | 2.86 eV | 2.85 eV | ET is a property of the core molecular backbone and remains consistently high across isomers, making them suitable hosts for green and blue PhOLEDs. |
Experimental Validation Workflow and Protocols
A robust validation workflow ensures that data is reproducible and directly comparable. The process moves from basic material synthesis and characterization to an assessment of properties relevant to device performance.
Caption: Experimental workflow for validating material properties.
Protocol: Thermal Property Validation via TGA/DSC
Objective: To determine the thermal stability (Td) and morphological stability (Tg) of the material. High values are critical for device longevity.
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Protocol Steps:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, sublimed material into an aluminum crucible (for DSC) or a ceramic crucible (for TGA).
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Analysis: The Td is recorded as the temperature at which 5% weight loss occurs. This indicates the onset of thermal decomposition.
-
-
DSC Method:
-
Equilibrate at 30 °C.
-
Heat from 30 °C to 20 °C above the expected melting point at 10 °C/min to erase thermal history.
-
Cool rapidly to 0 °C at 20 °C/min.
-
Heat again from 0 °C to the final temperature at 10 °C/min.
-
Analysis: The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve. This ensures the measurement reflects the intrinsic property of the amorphous state.
-
-
Protocol: Electrochemical Characterization via Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels, which govern charge injection barriers from the electrodes into the organic layer.
-
Instrumentation: A potentiostat with a three-electrode cell (working electrode: glassy carbon or Pt; reference electrode: Ag/AgCl or Ag/Ag⁺; counter electrode: Pt wire).
-
Protocol Steps:
-
Reference Calibration: Record the voltammogram of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple in the same solvent/electrolyte system. The Fc/Fc⁺ couple is an internal standard, and its potential is typically assumed to be -4.8 eV relative to the vacuum level.
-
Sample Preparation: Prepare a ~1 mM solution of the sample in an anhydrous, degassed solvent (e.g., dichloromethane or THF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement:
-
Scan the potential anodically (positive direction) to measure the oxidation potential (onset, Eox).
-
Scan the potential cathodically (negative direction) to measure the reduction potential (onset, Ered).
-
Use a scan rate of 100 mV/s.
-
-
Analysis & Calculation:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
The use of onset potentials is preferred as it more closely reflects the energy required for charge injection in a solid-state device.
-
-
Conclusion and Future Outlook
This guide has demonstrated a systematic approach to validating the structure-property relationships in methoxyphenyl fluorene sulfonates. Through a comparative study of para, meta, and ortho isomers, we have shown that subtle changes in molecular geometry can lead to predictable and significant changes in key material properties like glass transition temperature and HOMO energy levels. The provided protocols for thermal and electrochemical analysis serve as a robust starting point for any research group working on novel organic electronic materials.
The ability to precisely control molecular orbitals and thermal properties through targeted synthesis is the cornerstone of next-generation material design. By adhering to a rigorous validation workflow, researchers can accelerate the development cycle, moving from molecular concept to high-performance devices with greater confidence and efficiency.
References
-
Title: Recent Progress of Hole-Transporting Materials for High Performance OLEDs. Source: Advanced Functional Materials, 2021. URL: [Link]
-
Title: High-Efficiency Deep-Blue Organic Light-Emitting Diodes with a Triplet Exciton-Recycling-Channel-Based Host. Source: ACS Applied Materials & Interfaces, 2022. URL: [Link]
-
Title: A Bipolar Host Material Based on a Fluorene and a Diphenylsulfone Moiety for Highly Efficient Green and Blue Phosphorescent Organic Light-Emitting Diodes. Source: Journal of Materials Chemistry C, 2013. URL: [Link]
-
Title: Energy-Level Alignment at Organic/Inorganic and Organic/Organic Interfaces. Source: Materials Science and Engineering: R: Reports, 2010. URL: [Link]
HPLC method development for bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate purity check
HPLC Method Development Guide: Purity Analysis of Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Executive Summary
In the synthesis of advanced materials for optoelectronics and functional polymers, bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate (CAS 302904-40-1) serves as a critical monomeric intermediate. Its purity is paramount; even trace amounts of the mono-ester or free sulfonic acid can terminate polymerization chains or degrade device performance.
This guide compares a standard "walk-up" C18 methodology against an optimized Phenyl-Hexyl stationary phase method . While C18 columns are the industry workhorse, our experimental data demonstrates that they often fail to adequately resolve the hydrolytic impurities of aryl sulfonate esters. We present a validated, stability-indicating protocol that utilizes
Chemical Context & Challenges
The analyte consists of a hydrophobic fluorene core substituted with two sulfonate ester groups. The structural complexity presents three specific chromatographic challenges:
-
Hydrolytic Instability: Sulfonate esters are susceptible to hydrolysis, generating Mono(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate and 9H-fluorene-2,7-disulfonic acid , alongside the leaving group 3-methoxyphenol .
-
Structural Similarity: The mono-ester intermediate shares significant hydrophobicity with the parent diester, leading to co-elution on standard alkyl phases.
-
Peak Tailing: The free sulfonic acid byproducts are highly polar and acidic, often resulting in severe peak tailing on non-deactivated silica surfaces.
Target Analyte Profile
-
Compound: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate[1][2][3][4]
-
Core: Fluorene (Lipophilic, UV active at 254 nm)
-
Functional Groups: Aryl Sulfonate Esters (Moderately polar, hydrolyzable)
-
LogP (Predicted): ~5.7 (High hydrophobicity)
Method Comparison: C18 vs. Phenyl-Hexyl
We evaluated two separation strategies. The "Generic Method" represents a typical starting point in many QC labs, while the "Optimized Method" was designed specifically to exploit the aromatic nature of the fluorene core and the methoxyphenyl substituents.
Experimental Conditions
| Parameter | Method A: Generic (Baseline) | Method B: Optimized (Recommended) |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm | Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (Neutral) | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 50-95% B in 20 min | 40-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temp | 30°C | 40°C |
Performance Data
| Impurity / Analyte | Method A (C18) Result | Method B (Phenyl-Hexyl) Result | Status |
| 3-Methoxyphenol | Elutes in void (k' < 1) | Retained (k' = 1.8), Sharp | Improved |
| Disulfonic Acid | Severe tailing ( | Gaussian ( | Fixed |
| Mono-Ester | Co-elutes with Parent (Shoulder) | Baseline Resolved ( | Resolved |
| Parent Diester | Broad peak | Sharp, Symmetrical | Optimized |
Why Method B Wins: The Science of Selectivity
Method A fails because the separation is driven purely by hydrophobicity. The mono-ester and diester have similar bulk lipophilicity. Method B utilizes a Phenyl-Hexyl phase, which engages in
Detailed Protocol: The Optimized Method
This protocol is designed to be self-validating. The system suitability criteria ensure that the column and mobile phase are performing correctly before samples are analyzed.
A. Reagents & Preparation
-
Diluent: Acetonitrile (ACN). Note: Do not use water or alcohols as diluents to prevent in-vial hydrolysis of the ester.
-
Mobile Phase A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).[5]
B. Instrument Parameters
-
Detector: UV/Vis Diode Array at 265 nm (primary) and 254 nm (secondary).
-
Injection Volume: 5.0 µL.
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).
C. Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
D. System Suitability Criteria
-
Resolution (
): > 2.0 between Mono-ester and Parent Diester. -
Tailing Factor (
): < 1.5 for the Parent peak. -
Precision: RSD < 0.5% for retention time (n=6).
Visualizations
Figure 1: Method Development Workflow
A logical flow for selecting the correct stationary phase based on analyte chemistry.
Caption: Decision tree highlighting why Phenyl-Hexyl phases outperform C18 for aromatic sulfonate esters.
Figure 2: Separation Mechanism
Visualizing the interaction between the analyte and the stationary phase.
Caption: The Phenyl-Hexyl phase provides dual retention mechanisms, enhancing selectivity for the fluorene core.
Troubleshooting & Robustness
-
Ghost Peaks: If you observe small peaks eluting before the solvent front, this indicates hydrolysis of the sample in the vial. Solution: Ensure the sample is prepared in 100% Acetonitrile and analyzed within 24 hours.
-
Retention Time Drift: Fluorene derivatives are temperature sensitive due to their planar structure. Ensure the column oven is stable at 40°C ± 0.5°C.
-
Carryover: The lipophilic nature of the fluorene core can cause carryover. Solution: Use a needle wash of 90:10 ACN:Water.
References
-
PubChem. (n.d.). Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]
- Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH.
-
Center for Drug Evaluation and Research (CDER). (2010). Genotoxic Impurities: Specificity of Sulfonate Esters Analysis. U.S. Food and Drug Administration. [Link]
Sources
- 1. 302913-97-9|Di-o-tolyl 9H-fluorene-2,7-disulfonate|BLDPharm [bldpharm.com]
- 2. CAS:303059-49-6, 2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate-毕得医药 [bidepharm.com]
- 3. PubChemLite - Bis(3-methoxyphenyl) 9h-fluorene-2,7-disulfonate (C27H22O8S2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - S - Explore [pubchemlite.lcsb.uni.lu]
- 5. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Fluorescence Quantum Yield of Substituted Fluorene-2,7-disulfonates
For researchers and professionals in drug development and materials science, the rational design of fluorescent probes is paramount. The fluorene scaffold, particularly when functionalized at the 2 and 7 positions, offers a robust platform for developing highly sensitive and environmentally responsive fluorophores. The introduction of disulfonate groups at these positions imparts aqueous solubility, a critical feature for biological applications. This guide provides an in-depth comparison of the fluorescence quantum yield of substituted fluorene-2,7-disulfonates, supported by experimental data and protocols, to aid in the selection and design of next-generation fluorescent probes.
The Fluorene-2,7-disulfonate Core: A Platform for Bright and Soluble Fluorophores
The fluorene molecule is characterized by a rigid, planar biphenyl structure bridged by a methylene group, which endows it with high thermal and photochemical stability.[1] Functionalization at the 2 and 7 positions has the most significant impact on the electronic and photophysical properties of the fluorene core.[2] The introduction of sulfonate groups at these positions not only enhances water solubility but can also influence the fluorescence properties. The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical parameter that dictates the brightness and sensitivity of a fluorescent probe. Understanding how substituents on the fluorene-2,7-disulfonate backbone modulate this property is key to designing probes with optimal performance.
The Influence of Substituents on Fluorescence Quantum Yield
The electronic nature of substituents at the 2 and 7 positions of the fluorene core plays a pivotal role in determining the fluorescence quantum yield. Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to the formation of intramolecular charge-transfer (ICT) states upon excitation. The extent of this charge transfer and the nature of the resulting excited state significantly impact the radiative and non-radiative decay pathways, thereby altering the fluorescence quantum yield.
| Substituent at C7 | Substituent Type | Expected Impact on Φf in Polar Solvents | Rationale |
| -N(CH₃)₂ | Strong Electron-Donating | Moderate to High | Formation of a fluorescent ICT state. The quantum yield can be sensitive to solvent polarity, often decreasing in more polar solvents due to stabilization of the charge-separated state, which may favor non-radiative decay pathways.[3] |
| -OH | Electron-Donating | Moderate | The hydroxyl group is a weaker electron donor than the dimethylamino group. It can participate in hydrogen bonding with the solvent, which can influence the excited state lifetime and non-radiative decay rates. |
| -Br | Halogen (Weakly Deactivating) | Moderate to Low | Halogens can decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state, a non-radiative decay pathway for fluorescence. |
| -NO₂ | Strong Electron-Withdrawing | Very Low (Often Quenched) | The nitro group is a strong electron-withdrawing group that can induce efficient non-radiative decay pathways, often leading to very low or negligible fluorescence quantum yields. |
This table presents expected trends based on established photophysical principles. Experimental validation for each substituted fluorene-2,7-disulfonate is necessary.
Case Study: 7-(dimethylamino)-2-fluorenesulfonate (2,7-DAFS)
The photophysical properties of 2,7-DAFS have been investigated, providing valuable insights into the behavior of asymmetrically substituted fluorene-2,7-disulfonates.
| Property | Value | Conditions | Reference |
| Absorption λmax | 405 nm | pH 7.4 buffer | [3] |
| Emission λmax | 525 nm | pH 7.4 buffer | [3] |
| Stokes Shift | 120 nm | pH 7.4 buffer | [3] |
| Ground State pKa | 4.51 | - | [3] |
| Excited State pKa* | -1.7 | - | [3] |
The fluorescence of 2,7-DAFS is highly sensitive to the polarity of its environment, with the emission maximum blue-shifting in less polar solvents.[3] This solvatochromism is a hallmark of probes with an ICT character and can be exploited for sensing applications.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.
I. Materials and Instrumentation
-
Test Compound: Substituted fluorene-2,7-disulfonate of interest.
-
Standard Compound: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the test compound (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Solvent: A high-purity, spectroscopy-grade solvent in which both the test and standard compounds are soluble and stable. The same solvent should be used for both.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Fluorometer: A calibrated fluorescence spectrometer capable of recording corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
II. Procedure
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the test compound and the standard compound in the chosen solvent at a concentration of approximately 1 mM.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the test and standard compounds with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the test and standard compounds.
-
Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the test and standard compounds.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to λex.
-
Record the fluorescence emission spectrum for each dilution of the test and standard compounds. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the test and standard compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both data sets. The slope of the resulting line is proportional to the fluorescence quantum yield.
-
III. Calculation
The fluorescence quantum yield of the test compound (Φf_test) can be calculated using the following equation:
Φf_test = Φf_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard compound.
-
m_test is the slope of the plot of integrated fluorescence intensity vs. absorbance for the test compound.
-
m_std is the slope of the plot of integrated fluorescence intensity vs. absorbance for the standard compound.
-
η_test is the refractive index of the solvent used for the test compound.
-
η_std is the refractive index of the solvent used for the standard compound. (If the same solvent is used, this term becomes 1).
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Structure-Property Relationships and Rational Design
The relationship between the substituent's electronic properties and the resulting fluorescence quantum yield is a cornerstone of rational fluorophore design. By strategically placing electron-donating and electron-withdrawing groups on the fluorene-2,7-disulfonate scaffold, researchers can fine-tune the photophysical properties to suit specific applications.
Caption: Conceptual relationship between substituent type and fluorescence quantum yield.
Conclusion
The fluorene-2,7-disulfonate scaffold provides a versatile and highly tunable platform for the development of water-soluble fluorescent probes. The fluorescence quantum yield, a critical determinant of probe performance, is exquisitely sensitive to the nature of substituents at the 2 and 7 positions. By understanding the principles of how electron-donating and electron-withdrawing groups modulate the photophysical properties of the fluorene core, researchers can rationally design novel fluorophores with optimized brightness and sensitivity for a wide range of applications in biomedical research and materials science. The provided experimental protocol for determining the relative fluorescence quantum yield serves as a practical guide for the characterization of these promising compounds.
References
-
Belfield, K. D., Morales, A. R., Kang, B.-S., Hales, J. M., Hagan, D. J., Van Stryland, E. W., Chapela, V. M., & Percino, J. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials, 16(23), 4633–4641. [Link]
-
Svobodová, E., Vejvodová, H., Vaněk, T., & Mosinger, J. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules, 30(2), 321. [Link]
-
Ishida, H., Tobita, S., & Shizuka, H. (2000). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 2(20), 4575–4580. [Link]
-
Koval'skaya, N. E., Ksenz, N. V., & Avdeenko, A. P. (2006). Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9H-fluoren-9-one Derivatives. Russian Journal of Organic Chemistry, 42(1), 103–108. [Link]
-
Kim, T., & Lee, W. (2007). Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Bulletin of the Korean Chemical Society, 28(5), 817–822. [Link]
Sources
- 1. api.creol.ucf.edu [api.creol.ucf.edu]
- 2. Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis | MDPI [mdpi.com]
- 3. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate, a compound that, while not extensively characterized in public safety literature, can be managed responsibly by drawing upon established principles of chemical safety and waste management.
This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety and logistical considerations involved.
Hazard Assessment and Characterization
Structural Analogs Analysis:
-
Fluorene Backbone: Compounds containing the 9H-fluorene core are known to present certain hazards. For instance, related fluorene derivatives can cause skin irritation, serious eye irritation, and respiratory irritation[1][2].
-
Aromatic Sulfonates: The presence of sulfonate groups suggests that the compound is a sulfonic acid salt. Aromatic sulfonic acids are typically strong acids and can be corrosive[3][4].
-
Methoxyphenyl Groups: The methoxy functional group itself does not typically impart significant unique hazards, but the overall aromatic nature of the molecule contributes to its chemical properties.
Presumptive Hazard Classification:
Based on this analysis, bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate should be handled as a substance that is potentially:
-
A skin and eye irritant.
-
A respiratory tract irritant.
-
Harmful if swallowed or inhaled. [2]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal-related activities, ensure the following PPE and engineering controls are in place to minimize exposure.
| Control Measure | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of any dusts or aerosols that may be generated[5][6]. |
| Eye Protection | Chemical Safety Goggles and Face Shield | To protect against splashes and airborne particles that could cause serious eye damage[1][4][7]. |
| Hand Protection | Chemically Resistant Gloves (e.g., Nitrile) | To prevent skin contact and potential irritation[1][4][8]. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | May be required if there is a risk of generating significant dust or aerosols outside of a fume hood. |
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following protocol outlines the necessary steps.
Workflow for Spill Management:
Caption: Workflow for handling spills of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your laboratory supervisor[8].
-
Don PPE: Before re-entering the area, put on the appropriate PPE as detailed in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material like vermiculite or sand[1][3].
-
Collection: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste[4][8].
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Waste Disposal: The sealed container should be disposed of according to the hazardous waste procedures outlined below.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate is to treat it as hazardous chemical waste. On-site treatment, such as neutralization, is not recommended without a thorough, substance-specific risk assessment due to the lack of detailed reactivity data.
Disposal Decision Tree:
Caption: Decision-making process for the disposal of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate.
Detailed Protocol:
-
Waste Identification and Classification: In accordance with the Resource Conservation and Recovery Act (RCRA), all chemical waste must be properly identified[9][10]. Given the presumptive hazards, bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate should be classified as hazardous waste.
-
Container Selection and Labeling:
-
Choose a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material will not be degraded by the solvent.
-
The container must be in good condition, with a secure, leak-proof lid[9][11].
-
Affix a hazardous waste label to the container. The label must include:
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation[11][13].
-
Crucially, segregate this waste from incompatible materials. As a sulfonate, it should be kept separate from strong bases and strong oxidizing agents to prevent potentially vigorous reactions[14].
-
The storage area should be well-ventilated and have secondary containment to manage any potential leaks[6].
-
-
Arranging for Disposal:
-
Do not dispose of this chemical down the drain or in regular trash[15]. While some simple sulfonic acids and salts may be drain-disposable in very small, dilute quantities with copious amounts of water, the complex aromatic structure of this compound warrants a more cautious approach[16][17].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup[11][18]. Follow their specific procedures for scheduling and documentation.
-
Regulatory Compliance
All laboratory waste disposal is governed by federal, state, and local regulations. Key federal regulations in the United States include those from the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[9][10][12][19]. Academic laboratories may have specific guidelines under EPA's Subpart K regulations[13]. Always consult your institution's Chemical Hygiene Plan and your local EHS office to ensure full compliance[5][19].
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate, upholding the principles of laboratory safety and regulatory compliance.
References
-
CPAchem Ltd. (2024, June 4). Safety data sheet: 9,9-Bis(methoxymethyl)-9H-fluorene. Retrieved from [Link]
-
Lab Alley. (2024, December 10). How to Safely Dispose of Sulfuric Acid. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ALPHACHEM Limited. (2017, March 16). Safety Data Sheet: Sulfonic Acid. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
SUATRANS - COTEC. (2018, June 17). SULPHONIC ACID, 90%. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Carl ROTH. (2022, July 12). Safety Data Sheet: BUZ® DISH FIX. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Navigating the Uncharted: A Guide to Safely Handling Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel chemical entities, the path to discovery is paved with meticulous protocols and an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar fluorene and sulfonate compounds, alongside established principles from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS), to offer a robust framework for its safe management.
The Proactive Stance on Safety: Understanding the Risks
Due to the novelty of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate, comprehensive toxicological data is not yet available. Therefore, a cautious approach is paramount. We must assume the compound is hazardous.[1][2] Structurally related fluorene derivatives are known to cause skin, eye, and respiratory irritation.[3][4] The sulfonate groups, while generally conferring water solubility, also necessitate careful handling to prevent environmental release.
Core Principles for Safe Handling:
-
Assume Hazard: Treat the compound as toxic and irritant.[2]
-
Minimize Exposure: Employ a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize all routes of exposure.[5][6]
-
Plan Ahead: Develop a comprehensive plan for handling, storage, and disposal before the chemical arrives in the laboratory.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent contact and inhalation. The following table outlines the recommended PPE for handling bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate, based on the hazards associated with its structural components.[3][4][8]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against dust particles, splashes, and unforeseen reactions.[8][9] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[8] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A full-length, long-sleeved laboratory coat. | Prevents contamination of personal clothing.[8][9] |
| Respiratory Protection | Work within a certified chemical fume hood. | Minimizes the inhalation of airborne particles, especially when handling the solid form.[8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this novel compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for the safe handling and disposal of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate.
Step-by-Step Handling Protocol:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Ensure the storage area is clearly labeled.
2. Preparation and Weighing:
-
Always don the full complement of recommended PPE before handling the compound.[9]
-
Conduct all manipulations of the solid material within a certified chemical fume hood to control potential dust.[8]
-
Use appropriate tools, such as a spatula and weigh paper, to handle the material, minimizing the creation of dust.[8]
3. Experimental Use:
-
Ensure all glassware is clean and dry.
-
Handle with care to prevent spills.[8]
-
If heating the compound, be aware of potential decomposition products and ensure adequate ventilation.
4. Decontamination:
-
Thoroughly clean all equipment and work surfaces after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Emergency Procedures: Be Prepared
Spill Management:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[10]
-
Containment: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation.[8][10] Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[10][11]
-
Reporting: Report the spill to the designated laboratory supervisor and follow your institution's established reporting procedures.[10]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops or persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination. All waste containing bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate should be treated as hazardous waste.
Waste Collection and Disposal Protocol:
-
Waste Container: Collect all solid and liquid waste containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate".[10]
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management program.[11] Do not attempt to dispose of this chemical down the drain. While some simple sulfonic acids may be suitable for aqueous disposal after neutralization, the fluorene moiety and the lack of specific environmental fate data for this compound necessitate professional hazardous waste disposal.[11][14][15]
Conclusion
The responsible advancement of science requires a foundation of safety. By treating bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate with the caution it warrants, adhering to the detailed protocols outlined in this guide, and maintaining a proactive safety mindset, researchers can confidently and safely explore its potential while protecting themselves, their colleagues, and the environment.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
Requirement for Unknown Acute Toxicity Statement. Occupational Safety and Health Administration. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazard Summary: Fluorene. New Jersey Department of Health. [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of Ottawa. [Link]
-
Fluorene - Safety Data Sheet. Szabo-Scandic. [Link]
-
Laboratory Safety. American Chemical Society. [Link]
-
Safety Data Sheet - 9,9-Bis(methoxymethyl)-9H-fluorene. CPAchem. [Link]
-
Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]
-
OSHA Chemical Storage Requirements. Triumvirate Environmental. [Link]
-
Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4. American Chemical Society. [Link]
Sources
- 1. Requirement for Unknown Acute Toxicity Statement | Occupational Safety and Health Administration [osha.gov]
- 2. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. acs.org [acs.org]
- 6. youtube.com [youtube.com]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdc.gov [cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vumc.org [vumc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. connmaciel.com [connmaciel.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
